Carylophyllene oxide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H22O |
|---|---|
Molecular Weight |
206.32 g/mol |
IUPAC Name |
(1S,9R)-6,10,10-trimethyl-2-methylidene-5-oxatricyclo[7.2.0.04,6]undecane |
InChI |
InChI=1S/C14H22O/c1-9-7-12-14(4,15-12)6-5-11-10(9)8-13(11,2)3/h10-12H,1,5-8H2,2-4H3/t10-,11-,12?,14?/m1/s1 |
InChI Key |
AMTSLHRSERHBCF-IBQNZTRDSA-N |
Isomeric SMILES |
CC1(C[C@H]2[C@H]1CCC3(C(O3)CC2=C)C)C |
Canonical SMILES |
CC1(CC2C1CCC3(C(O3)CC2=C)C)C |
Origin of Product |
United States |
Occurrence, Isolation, and Chemical Synthesis of Caryophyllene Oxide
Natural Occurrence and Biosynthetic Precursors of Caryophyllene (B1175711) Oxide
Caryophyllene oxide is primarily found as an oxidation product of its parent compound, β-caryophyllene. brieflands.comnih.gov This bicyclic sesquiterpene, β-caryophyllene, is widespread in the plant kingdom and serves as the direct precursor to caryophyllene oxide. nih.gov The biosynthesis of β-caryophyllene originates from the isoprenoid pathway, where isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) are condensed to form farnesyl pyrophosphate (FPP). nih.govnih.gov Through the action of specific synthases, such as β-caryophyllene synthase, FPP is then cyclized to form β-caryophyllene. nih.govnih.gov The subsequent oxidation of the exocyclic double bond in β-caryophyllene, a process that can occur both enzymatically within the plant and through auto-oxidation, yields caryophyllene oxide. nih.govmdpi.com
Caryophyllene oxide is a constituent of the essential oils of numerous plant species across various families. It is frequently identified in aromatic plants and spices. Notable plant sources include several species of basil (Ocimum spp.), sage (Salvia spp.), and members of the Nepeta genus. brieflands.comcabidigitallibrary.org It is also found in commercially important plants such as cloves (Syzygium aromaticum), black pepper (Piper nigrum), lavender (Lavandula angustifolia), rosemary (Rosmarinus officinalis), and cannabis (Cannabis sativa). Other documented sources include lemon basil (Ocimum citriodorum), guava (Psidium guajava), and the leaves of Annona macroprophyllata and Litsea leytensis. acs.orgdergipark.org.trgoogle.com
Table 1: Plant-Derived Sources of Caryophyllene Oxide
| Plant Species | Common Name | Family |
| Ocimum basilicum | Basil | Lamiaceae |
| Salvia officinalis | Sage | Lamiaceae |
| Syzygium aromaticum | Clove | Myrtaceae |
| Piper nigrum | Black Pepper | Piperaceae |
| Lavandula angustifolia | Lavender | Lamiaceae |
| Rosmarinus officinalis | Rosemary | Lamiaceae |
| Cannabis sativa | Cannabis | Cannabaceae |
| Annona macroprophyllata | Annonaceae | |
| Litsea leytensis | Lauraceae | |
| Nepeta spp. | Catmint | Lamiaceae |
| Psidium guajava | Guava | Myrtaceae |
| Eugenia patrisii | Myrtaceae |
The primary method for obtaining caryophyllene oxide from plant material is through the extraction of its essential oil. Several techniques are employed for this purpose:
Hydrodistillation and Steam Distillation: These are the most common methods for extracting essential oils. google.commdpi.com Plant material is subjected to boiling water or steam, which ruptures the plant's oil glands and releases the volatile compounds. The resulting mixture of steam and volatile oils is then condensed, and the essential oil is separated from the aqueous phase. Hydrodistillation of Litsea leytensis leaves, for instance, yields an essential oil containing caryophyllene oxide. mdpi.comnih.gov
Supercritical CO₂ Extraction: This method uses carbon dioxide in its supercritical state as a solvent. google.com It is considered a "green" technology as it avoids the use of organic solvents. Supercritical CO₂ extraction has been successfully used to obtain caryophyllene oxide from lemon basil straw. google.com
Solvent Extraction: Maceration of plant material with organic solvents of varying polarities, such as hexane, dichloromethane (B109758), and ethanol (B145695), can also be used to extract caryophyllene oxide. areeo.ac.ir For example, a petroleum ether extract of Annona macroprophyllata leaves was found to contain caryophyllene oxide. acs.org
The concentration of caryophyllene oxide in the essential oils of plants can vary significantly depending on the species, the geographical origin (ecotype), the developmental stage of the plant, and environmental conditions.
For instance, in a study of ten Salvia species, the content of caryophyllene oxide in the essential oils showed considerable variation. nih.govmdpi.com Salvia tomentosa from Turkey was found to have a particularly high concentration, with caryophyllene oxide being the major component at 49.56%. dergipark.org.tr In contrast, other Salvia species contained lower amounts. nih.govmdpi.commdpi.com
Similarly, within the Nepeta genus, the percentage of caryophyllene oxide can differ substantially. In one population of Nepeta straussii, it was found to be 11.9%, while in Nepeta nuda subsp. lydiae, it reached 14.59%. cabidigitallibrary.org The essential oil from the fruiting stages of Nepeta kotschyi showed a caryophyllene oxide content as high as 45.22%. areeo.ac.ir
Environmental factors also play a crucial role. A study on Eugenia patrisii in the Brazilian Amazon found that the content of caryophyllene oxide in the essential oil increased during the rainy season, which is characterized by lower temperatures and insolation and higher humidity. nih.gov
Table 2: Variation in Caryophyllene Oxide Content in Selected Plant Species
| Plant Species | Part Used | Extraction Method | Caryophyllene Oxide Content (%) | Reference |
| Salvia tomentosa | Aerial parts | Hydrodistillation | 49.56 | dergipark.org.tr |
| Nepeta kotschyi | Aerial parts (fruiting) | Hydrodistillation | 45.22 | areeo.ac.ir |
| Nepeta nuda subsp. lydiae | Aerial parts | Hydrodistillation | 14.59 | cabidigitallibrary.org |
| Litsea leytensis | Leaves | Hydrodistillation | 15.75 - 16.02 | mdpi.comnih.govresearchgate.netresearchgate.net |
| Nepeta straussii | Aerial parts | Hydrodistillation | 11.9 | |
| Salvia aethiopis | Aerial parts | Hydrodistillation | 8.4 | mdpi.com |
| Salvia virgata | Aerial parts | Hydrodistillation | 6.9 | mdpi.com |
Extraction Methodologies from Botanical Matrices
Microbial and Fungal Production Pathways of Caryophyllene Oxide
While plants are the primary natural source of caryophyllene oxide, microbial and fungal biotransformation presents an alternative route for its production. The focus of microbial synthesis has largely been on the precursor, β-caryophyllene, using engineered microorganisms like Escherichia coli and Saccharomyces cerevisiae. nih.govgoogle.commdpi.com These microbes are genetically modified to express the necessary enzymes for the conversion of simple sugars into β-caryophyllene. nih.govmdpi.com
The direct production of caryophyllene oxide through microbial fermentation is less common. However, the biotransformation of β-caryophyllene or caryophyllene oxide itself by various fungi has been documented. For example, the fungus Wolfiporia extensa has been shown to convert β-caryophyllene into various derivatives, with the initial step believed to be the formation of caryophyllene oxide. dergipark.org.tr Similarly, studies on the microbial transformation of caryophyllene oxide using fungi like Aspergillus niger have been conducted, leading to the formation of new hydroxylated derivatives. acs.orgbenthamdirect.comiu.edu.jo This indicates that fungi possess the enzymatic machinery to metabolize caryophyllene oxide, suggesting the potential for developing fungal-based production systems. Research has also explored the bioactivity of β-caryophyllene and its oxygenated derivative, β-caryophyllene oxide, against various phytopathogenic fungi, demonstrating that these compounds can inhibit the growth of certain fungal species like Sclerotinia sclerotiorum and Fusarium oxysporum. nih.govnih.govresearchgate.netdntb.gov.ua
Advanced Isolation and Purification Techniques for Caryophyllene Oxide
Following the initial extraction of essential oils, which are complex mixtures of volatile compounds, specific isolation and purification techniques are required to obtain caryophyllene oxide in a pure form.
Chromatographic Separation Strategies for Caryophyllene Oxide (e.g., GC, HPLC, Preparative TLC)
Various chromatographic methods are employed for the separation and purification of caryophyllene oxide from essential oil extracts.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS): GC and GC-MS are the primary analytical techniques for identifying and quantifying caryophyllene oxide in essential oils. acs.orgtandfonline.com The compound is separated based on its volatility and interaction with the stationary phase of the GC column, and its identity is confirmed by its mass spectrum.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with photodiode array (PDA) detection has been developed for the simultaneous identification and quantification of caryophyllene oxide along with other compounds in plant extracts and essential oils. acgpubs.orgresearchgate.net
Preparative Thin-Layer Chromatography (TLC): Preparative TLC is a valuable technique for the small-scale isolation of caryophyllene oxide. mdpi.comacs.orgipb.ac.idjocpr.com For instance, caryophyllene oxide has been isolated from a petroleum ether extract of Annona macroprophyllata leaves using preparative TLC with a hexane-ethyl acetate (B1210297) (85:15) solvent system. acs.org It has also been isolated from clove oil nonpolar extracts using preparative TLC with n-hexane and ethyl acetate (19:1) as the eluent. ipb.ac.id
Column Chromatography: This is a widely used method for the purification of larger quantities of caryophyllene oxide. The crude extract is passed through a column packed with a stationary phase, such as silica (B1680970) gel, and eluted with a suitable solvent system. For example, caryophyllene oxide was isolated from a dichloromethane extract of Peperomia pellucida using a combination of dry column vacuum chromatography and medium-pressure liquid chromatography (MPLC) followed by preparative TLC. nih.gov
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that avoids the use of solid stationary phases, thereby preventing irreversible adsorption of the sample. It has been successfully applied to the preparative separation of caryophyllene oxide from the essential oil of Flaveria bidentis. brieflands.comnih.govscilit.com A two-phase solvent system of n-hexane/acetonitrile (B52724)/ethanol (5:4:3, v/v/v) was employed to yield caryophyllene oxide with a purity of 92.6%. brieflands.comnih.govscilit.com Another method utilizing HSCCC for the separation of caryophyllene oxide from Chrysanthemum chrysanthemum employed a solvent system composed of n-paraffin, acetonitrile or fatty alcohol, and ethanol or dichloromethane (5:3-4:1-4 v/v), achieving a purity of over 91%. google.comresearchgate.netresearchgate.net
Table 3: Chromatographic Methods for the Isolation and Purification of Caryophyllene Oxide
| Chromatographic Technique | Stationary Phase / Solvent System | Application | Reference |
| Preparative TLC | Silica gel; hexane-EtOAc (85:15) | Isolation from Annona macroprophyllata | acs.orgnih.govmdpi.com |
| Preparative TLC | Silica gel; n-hexane-ethyl acetate (19:1) | Isolation from clove oil | ipb.ac.id |
| HSCCC | n-hexane/acetonitrile/ethanol (5:4:3, v/v/v) | Purification from Flaveria bidentis essential oil | brieflands.comnih.govscilit.com |
| HSCCC | n-paraffin/acetonitrile or fatty alcohol/ethanol or dichloromethane (5:3-4:1-4, v/v) | Purification from Chrysanthemum chrysanthemum essential oil | google.com |
| Column Chromatography | Silica gel | Purification from Peperomia pellucida | nih.gov |
| HPLC-PDA | RP-18 column; acetonitrile/water with 0.05% trifluoroacetic acid (gradient) | Quantification in Ageratum conyzoides | acgpubs.org |
Distillation and Crystallization Approaches for High-Purity Caryophyllene Oxide
Achieving high purity for caryophyllene oxide, particularly for applications in the fragrance industry which may demand purity greater than 95%, necessitates effective purification steps following synthesis or initial extraction. trea.com Fractional distillation and crystallization are the principal methods employed to refine the crude product.
After synthesis, such as the oxidation of β-caryophyllene, the resulting mixture contains unreacted starting material, various caryophyllene oxide isomers, and other by-products. trea.com Distillation, often under reduced pressure, is used to separate the caryophyllene oxide fraction from lower-boiling components like unreacted caryophyllene and higher-boiling residues. trea.comcdnsciencepub.com In one described industrial process, after an initial oxidation step, the mixture is distilled using a column with 20 theoretical trays to isolate the fraction containing caryophyllene oxides. trea.com
To attain higher purity, the distilled fraction undergoes crystallization. The choice of solvent is critical for effective purification. Common solvents include methanol (B129727) or a mixture of a short-chain alcohol (like ethanol) and water. trea.comcdnsciencepub.com A patented process describes recrystallizing the distillate with an ethanol/water mixture (2:1 ratio), followed by pressing the precipitate at 5°C and drying to yield a product with a high concentration of the main (1R,4R,6R,10S)-caryophyllene oxide isomer. trea.com Another method involves recrystallization from methanol to a constant melting point. cdnsciencepub.com These processes effectively remove isomeric impurities and residual solvents, yielding a white, crystalline solid product. trea.comgoogle.com
Table 1: Purification Methods for Caryophyllene Oxide
| Method | Description | Solvent(s) | Source(s) |
| Fractional Distillation | Separation of caryophyllene oxide from unreacted β-caryophyllene and other by-products based on boiling point differences, often under vacuum. | N/A | trea.com |
| Crystallization | Purification of the distilled oxide fraction to remove isomers and impurities, yielding a high-purity solid. | Methanol | cdnsciencepub.com |
| Recrystallization | The distillate is dissolved in a solvent mixture, and the pure compound is allowed to crystallize out upon cooling. | Ethanol/Water (e.g., 2:1) | trea.com |
| Water Washing | An optional step before crystallization where water is added to the oxide fraction and then distilled off to remove certain impurities. | Water | trea.com |
Chemo-Enzymatic and Total Synthesis Methodologies for Caryophyllene Oxide
The synthesis of caryophyllene oxide primarily revolves around the selective oxidation of its readily available precursor, β-caryophyllene. Methodologies range from classical chemical oxidations to modern chemo-enzymatic and sustainable approaches.
Chemical Oxidation Reactions of β-Caryophyllene to Yield Caryophyllene Oxide
The most direct route to caryophyllene oxide is the epoxidation of the endocyclic double bond of β-caryophyllene. This transformation can be accomplished using a variety of oxidizing agents.
Peroxy Acids : Organic peroxy acids are commonly used for this epoxidation. Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid efficiently convert β-caryophyllene to its oxide. trea.comgoogle.com A patented method describes the synthesis using peroxyacetic acid, prepared in situ from acetic acid and hydrogen peroxide, with sodium carbonate as a catalyst, a process developed to meet market demands for "natural" labeling. google.com Similarly, monoperphthalic acid has been used, followed by crystallization to purify the product. cdnsciencepub.com
Atmospheric Oxygen : Oxidation can also be achieved using molecular oxygen, particularly from the air. trea.comgoogle.com This method involves heating β-caryophyllene at temperatures between 60°C and 150°C and bubbling air through it for an extended period (10 to 60 hours). trea.comgoogle.com This approach has the advantage of avoiding additional catalysts or solvents, contributing to a greener process. trea.com
Table 2: Chemical Oxidation Agents for Caryophyllene Oxide Synthesis
| Oxidizing Agent | Catalyst/Conditions | Key Features | Source(s) |
| Peroxyacetic Acid | Sodium Carbonate; In situ generation | Simple, convenient process aimed at reducing production costs. | google.com |
| meta-Chloroperoxybenzoic Acid | Standard laboratory conditions | Common, efficient laboratory reagent for epoxidation. | trea.comgoogle.com |
| Monoperphthalic Acid | Standard laboratory conditions | Effective for epoxidation, yielding a crystalline product after workup. | cdnsciencepub.com |
| Atmospheric Oxygen | 60-150°C; 10-60 hours; Catalyst and solvent-free | A sustainable, scalable method that avoids hazardous reagents. | trea.comgoogle.com |
Enantioselective Synthesis Approaches for Chiral Caryophyllene Oxide
Caryophyllene oxide is a chiral molecule. The enantioselective synthesis focuses on producing a specific stereoisomer. However, most syntheses capitalize on the inherent chirality of the starting material. Naturally occurring β-caryophyllene is typically the (-)-enantiomer. nih.gov
The epoxidation of (-)-β-caryophyllene is highly diastereoselective. The existing stereocenters in the molecule direct the oxidizing agent to attack one face of the endocyclic double bond preferentially, leading to the formation of primarily one diastereomer, (-)-caryophyllene oxide, which has the (1R,4R,6R,10S) configuration. trea.comnih.gov This makes naturally derived (-)-β-caryophyllene a valuable "chiral pool" starting material, providing straightforward access to enantiomerically enriched caryophyllene oxide without the need for a complex asymmetric catalyst. nih.gov This accessibility is why (-)-caryophyllene oxide is often described as an easily accessible starting material for the total synthesis of other complex natural products. nih.govchemrxiv.org
Synthesizing caryophyllene oxide from a racemic (d,l) mixture of caryophyllene, which can be prepared via total synthesis, would result in a racemic mixture of caryophyllene oxide. nih.govacs.org Therefore, the use of natural, enantiopure β-caryophyllene is the standard and most efficient approach to obtaining chiral caryophyllene oxide.
Development of Sustainable and Scalable Synthesis Protocols for Caryophyllene Oxide
Recent developments in chemical synthesis have emphasized green and sustainable practices, aiming to reduce waste, avoid hazardous materials, and improve efficiency, particularly for large-scale industrial production.
One of the most significant sustainable protocols is the direct oxidation of β-caryophyllene using atmospheric oxygen without the need for catalysts or organic solvents. trea.comgoogle.com This process, performed at elevated temperatures, uses air as the oxidant and produces water as the primary byproduct, making it an environmentally benign and scalable option. trea.com
Chemo-enzymatic methods represent another frontier in green synthesis. These protocols use enzymes to catalyze specific reactions under mild conditions.
Ferric-Chelate Reductase System : A chemo-enzymatic oxygenation method has been developed using a combination of an Fe(II)-chelate (like Fe(II)-NTA) and a ferric-chelate reductase. nih.gov The Fe(II)-chelate catalyzes the oxygenation of the sesquiterpene, and the enzyme continuously regenerates the active Fe(II) catalyst. This system achieved a 67% molar conversion rate for the synthesis of (-)-β-caryophyllene oxide. nih.gov
Lipase-Mediated Epoxidation : Lipases can also mediate epoxidation reactions. These chemo-enzymatic strategies offer an alternative to using hazardous organic peracids in stoichiometric amounts. rsc.orgrsc.org The reactions are run under mild and safe conditions (e.g., 30°C), are operationally simple, and avoid wasteful side-products, making them appealing for sustainable production. rsc.org
These sustainable protocols not only reduce the environmental impact but can also lower production costs by simplifying processes and using cheaper, safer reagents. trea.comgoogle.com
Structural Characterization and Analytical Methodologies for Caryophyllene Oxide
Spectroscopic Analysis of Caryophyllene (B1175711) Oxide
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of caryophyllene oxide. Both ¹H (proton) and ¹³C (carbon-13) NMR provide atom-specific information, allowing for a complete assignment of the molecule's complex, three-dimensional structure.
In a typical analysis using deuterated chloroform (B151607) (CDCl₃) as a solvent, the ¹³C-NMR spectrum reveals 15 distinct carbon signals, confirming the sesquiterpene skeleton. mdpi.com Key signals include those corresponding to the carbons of the epoxide ring (typically around 59-64 ppm), the exocyclic double bond (around 112 ppm for the CH₂ and 151 ppm for the quaternary carbon), and the three methyl groups. scielo.br
The ¹H-NMR spectrum complements this information by showing the proton environment. mdpi.com Characteristic signals include two singlets for the exocyclic methylene (B1212753) protons (around 4.89 and 4.97 ppm), a doublet of doublets for the proton on the epoxide ring (around 2.80 ppm), and singlets for the methyl groups. scielo.br The integration and coupling patterns (J-values) of these signals help to establish the connectivity and stereochemistry of the molecule. mdpi.comscielo.br
Table 1: ¹H and ¹³C NMR Spectral Data for Caryophyllene Oxide in CDCl₃ Data compiled from scientific literature. mdpi.comscielo.br Note that slight variations in chemical shifts may occur depending on the specific experimental conditions.
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |
| 1 | 50.74 | 1.70 | m |
| 2 | 27.18 | 1.35 (a), 1.58 (b) | m |
| 3 | 39.12 | 2.02 (b) | m |
| 4 | 59.74 | - | - |
| 5 | 63.68 | 2.80 | dd |
| 6 | 30.14 | 2.17 (b), 1.25 (a) | m |
| 7 | 29.78 | 2.27 (a), 2.03 (b) | m |
| 8 | 151.76 | - | - |
| 9 | 48.68 | 2.54 | q |
| 10 | 39.72 | 1.58 | m |
| 11 | 33.96 | - | - |
| 12 | 29.84 | 0.93 | s |
| 13 | 21.59 | 0.91 | s |
| 14 | 16.94 | 1.13 | s |
| 15 | 112.69 | 4.97 (b), 4.89 (a) | s |
Mass spectrometry (MS) is used to determine the molecular weight of caryophyllene oxide and to gain structural insights from its fragmentation pattern. In electron ionization (EI) mode, caryophyllene oxide typically shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 220, corresponding to its molecular formula C₁₅H₂₄O. mdpi.comnih.gov
The fragmentation of caryophyllene oxide is highly characteristic. The loss of a propene radical from a related ion leads to a significant fragment at m/z 93.05, which is a common indicator for sesquiterpene-like molecules. nih.gov The base peak, which is the most abundant ion in the spectrum, is often observed at m/z 79, formed by the loss of a methylene group from the m/z 93 ion. mdpi.comnih.gov Another diagnostic ion appears at m/z 109, which corresponds to the m/z 93 fragment with an additional oxygen atom, inferring the oxygenated sesquiterpene structure. mdpi.comnih.gov In some ionization modes, a fragment corresponding to the loss of water [M+H-H₂O]⁺ can be detected at m/z 203. biotage.com
Table 2: Characteristic Mass Fragments of Caryophyllene Oxide (EI-MS) Data sourced from multiple studies. mdpi.comnih.gov
| m/z | Relative Abundance | Proposed Identity/Origin |
| 220 | Moderate | Molecular Ion [M]⁺ |
| 109 | High | Diagnostic ion (m/z 93 + O) |
| 93 | High | Sesquiterpene-like fragment |
| 79 | Very High (Base Peak) | Base Peak (m/z 93 - CH₂) |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the functional groups and electronic transitions within the caryophyllene oxide molecule.
IR spectroscopy is primarily used to identify the presence of specific functional groups. The spectrum of caryophyllene oxide would be expected to show characteristic absorption bands for the C-O-C stretching of the epoxide ring and the C=C stretching of the exocyclic methylene group. Other significant bands would include C-H stretching and bending vibrations for the various sp² and sp³ hybridized carbons.
UV-Vis spectroscopy provides information on electronic transitions. Caryophyllene oxide exhibits a maximum absorption (λmax) at approximately 242 nm. nih.gov This absorption is likely attributable to the n→π* (non-bonding to pi-antibonding) electronic transition associated with the molecule's chromophores.
Mass Spectrometry (MS) for Molecular and Fragmentation Analysis
Chromatographic Quantification and Identification of Caryophyllene Oxide
Chromatographic methods are essential for separating caryophyllene oxide from complex mixtures, such as plant essential oils, and for quantifying its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the analysis of volatile compounds like caryophyllene oxide in complex matrices. bibliotekanauki.pl In this method, the sample is vaporized and separated based on boiling point and polarity on a capillary column. rasayanjournal.co.in The separated components then enter the mass spectrometer, where they are identified based on their unique mass spectra.
The identification of caryophyllene oxide is confirmed by matching its retention time and its mass spectrum against those of an authentic standard and established spectral libraries, such as the NIST library. mdpi.comnih.gov The retention time for caryophyllene oxide can vary significantly depending on the GC parameters, including the column type (e.g., DB-5MS, DB-Wax), temperature program, and carrier gas flow rate. mdpi.comrasayanjournal.co.in For example, retention times of 7.93 minutes and 32.75 minutes have been reported under different analytical conditions. mdpi.comresearchgate.net GC-MS allows for the determination of the relative abundance of caryophyllene oxide within an essential oil profile. researchgate.netacademicjournals.org
High-Performance Liquid Chromatography (HPLC) is a robust technique for the quantification and purity assessment of less volatile or thermally sensitive compounds, and it has been successfully adapted for caryophyllene oxide. sigmaaldrich.comrsdjournal.org Reversed-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase, is typically employed. nih.gov
A validated HPLC method using a photodiode array (PDA) detector has been developed for the simultaneous quantification of caryophyllene oxide and other phytochemicals. nih.gov In one such method, using a C18 column and a gradient mobile phase of acetonitrile (B52724) and water, caryophyllene oxide was separated with a retention time of 20.10 minutes. nih.gov The method demonstrated good linearity, precision, and accuracy, with a limit of detection (LOD) of 2.5 µg/mL and a limit of quantification (LOQ) of 10 µg/mL. nih.gov This makes HPLC a suitable and reliable method for the quality control and standardization of extracts and formulations containing caryophyllene oxide. rsdjournal.orgnih.gov
Table 3: Example HPLC Parameters for Caryophyllene Oxide Analysis Data from a validated method reported in the literature. nih.gov
| Parameter | Value |
| Column | RP-18 (250 mm × 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water with 0.05% trifluoroacetic acid (gradient elution) |
| Flow Rate | 1 mL/min |
| Detection | Photodiode Array (PDA) |
| Retention Time | 20.10 min |
| Limit of Detection (LOD) | 2.5 µg/mL |
| Limit of Quantification (LOQ) | 10 µg/mL |
Chiral Chromatography for Enantiomeric Ratio Determination of Caryophyllene Oxide
Chiral chromatography is a critical technique for determining the enantiomeric ratio of caryophyllene oxide, a naturally occurring bicyclic sesquiterpene. This is particularly important as the biological activities of its enantiomers can differ significantly. Gas chromatography (GC) coupled with a chiral stationary phase is the most common approach for this separation.
Several studies have successfully employed chiral GC to separate and quantify the enantiomers of caryophyllene oxide in essential oils and other complex mixtures. For instance, the enantiomers of caryophyllene oxide, along with other chiral terpenes like α-pinene, β-pinene, and limonene, have been baseline separated using a chiral column (HP 20β). researchgate.net In some cases, (E)-caryophyllene and caryophyllene oxide were found to be enantiomerically pure, present exclusively as the (-)-enantiomer. researchgate.net
The choice of the chiral stationary phase is crucial for achieving successful enantiomeric separation. Cyclodextrin-based columns, such as those with diethyl-tert-butyldimethylsilyl-β-cyclodextrin, are frequently used. mdpi.com The elution order of the enantiomers can be confirmed by injecting enantiomerically pure standards under the same instrumental conditions. mdpi.com
The enantiomeric excess (ee), which quantifies the purity of an enantiomer in a mixture, is calculated from the peak areas obtained from the GC analysis. scielo.br This information is vital for understanding the biosynthetic pathways of caryophyllene oxide in different plant species and for the quality control of essential oils. researchgate.nettandfonline.com For example, in a study on Juniperus communis morphotypes, the ratio of (1R)-(+) and (1S)-(–)-α-pinene enantiomers was found to be stable, indicating distinct chemotypes. tandfonline.com
Interactive Data Table: Enantiomeric Distribution of Caryophyllene Oxide and Other Terpenes in Essential Oils
| Plant Species | Compound | Enantiomeric Distribution | Chiral Column Used | Reference |
| Cannabis sativa L. | Caryophyllene oxide | Enantiomerically pure [(-)-enantiomer] | HP 20β | researchgate.net |
| Achillea ligustica | Caryophyllene oxide | Used as a reference standard for analysis | Not specified | scientificlabs.co.uk |
| Juniperus oxycedrus L. | Caryophyllene oxide | Enantiomers successfully separated | HP chiral 20 B | researchgate.net |
| Piper coruscans Kunth | Caryophyllene oxide | Not specified | β-cyclodextrin-based | nih.gov |
| Clinopodium taxifolium | Caryophyllene oxide | Not specified | diethyl-tert-butyldimethylsilyl-β-cyclodextrin | mdpi.com |
| Kaunia longipetiolata | Caryophyllene oxide | Major component (5.1-5.3%) | Not specified | mdpi.com |
| Hypericum laricifolium | Caryophyllene oxide | Minor component (0.63%) | 2,3-diethyl-6-tert-butyldimethylsilyl-β-cyclodextrin | nih.gov |
Advanced Analytical Techniques in Caryophyllene Oxide Research
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to investigate the interactions between caryophyllene oxide and biological membranes. By measuring the changes in heat flow associated with phase transitions in a model membrane system, DSC provides insights into how the compound affects membrane fluidity, stability, and permeability.
The hydrophobic nature of caryophyllene oxide facilitates its binding to the phospholipid bilayer, allowing it to slowly diffuse across it. iiarjournals.orgiiarjournals.org This interaction can lead to an alteration of membrane permeability and the function of transmembrane proteins. iiarjournals.orgiiarjournals.org The electrophilic and lipophilic nature of the epoxide group in caryophyllene oxide is crucial for these interactions. researchgate.net
DSC studies have also compared the effects of caryophyllene oxide with its precursor, β-caryophyllene. Both sesquiterpenes were found to influence the behavior of MLVs, with β-caryophyllene showing a more pronounced effect. researchgate.net The medium in which these compounds are delivered also plays a role; an aqueous medium can hinder absorption due to their low water solubility, while a lipophilic medium enhances their uptake by the membrane. researchgate.netnih.gov
Interactive Data Table: DSC Findings on Caryophyllene Oxide-Membrane Interactions
| Study Focus | Model Membrane | Key Findings | Reference |
| Absorption and interaction | DMPC multilamellar vesicles | Caryophyllene oxide is absorbed into the membrane, influencing its thermotropic behavior. | researchgate.netuniroma1.it |
| Comparison with β-caryophyllene | DMPC multilamellar vesicles | Both compounds interact with the membrane, with β-caryophyllene having a larger effect. | researchgate.netcore.ac.uk |
| Genotoxicity assessment context | DMPC multilamellar vesicles | Caryophyllene oxide is strongly absorbed through the membrane bilayer. | nih.gov |
| Chemosensitizing properties | DMPC-MLV biomembrane model | Caryophyllene oxide deeply binds to phospholipids (B1166683) and slowly diffuses across the bilayer. | iiarjournals.orgiiarjournals.org |
| Bioavailability enhancement | Liposomal formulation | Encapsulation in liposomes enhances the stability of β-caryophyllene. | acs.orgacs.orgnih.govresearchgate.netresearchgate.net |
Hyphenated analytical techniques, which combine a separation method with a spectroscopic detection method, are indispensable for the analysis of caryophyllene oxide in complex mixtures like essential oils. nih.govchemijournal.comresearchgate.net These techniques provide both qualitative and quantitative information with high sensitivity and specificity.
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used hyphenated technique for caryophyllene oxide analysis. researchgate.netlmaleidykla.ltnih.govresearchgate.netakjournals.com GC separates the volatile components of a mixture, and the mass spectrometer provides structural information for identification by comparing the mass spectra with library data. nih.gov GC-MS has been used to identify caryophyllene oxide as a major or minor component in the essential oils of various plants, including Piper nigrum, Aster lanceolatus, and Veronica species. researchgate.netresearchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique, particularly useful for analyzing less volatile or thermally labile compounds. nih.govthermofisher.comnih.govresearchgate.netsaapjournals.org While GC-MS is more common for terpene analysis, LC-MS/MS (tandem mass spectrometry) has been successfully developed for measuring a range of terpenes, including caryophyllene oxide, in plant extracts. thermofisher.com LC-MS has also been employed in the metabolite profiling of various plant extracts where caryophyllene oxide was identified. nih.govnih.gov
Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC×GC-TOF MS) offers enhanced separation power compared to conventional GC-MS, allowing for the identification of a greater number of compounds in highly complex mixtures. nih.gov In an analysis of Polygonum minus essential oil, GC×GC-TOF MS identified significantly more compounds than a standard GC-MS analysis. nih.gov
These hyphenated techniques are often used in conjunction with other analytical methods, such as Gas Chromatography with Flame Ionization Detection (GC-FID) for quantitative analysis. scientificlabs.co.uknih.govoup.commdpi.com The combination of these advanced analytical methodologies provides a comprehensive understanding of the chemical composition of complex natural products containing caryophyllene oxide.
Interactive Data Table: Application of Hyphenated Techniques in Caryophyllene Oxide Analysis
| Hyphenated Technique | Application | Key Findings | Reference |
| GC-MS | Analysis of essential oils | Identified caryophyllene oxide in various plant species. | researchgate.netresearchgate.netakjournals.comresearchgate.net |
| LC-MS/MS | Terpene quantification in plant extracts | Developed a method for measuring 20 terpenes, including caryophyllene oxide. | thermofisher.com |
| LC-MS | Metabolite profiling of plant extracts | Identified caryophyllene oxide in Peppermint, Rosemary, Savory, and Thyme extracts. | nih.gov |
| GC×GC-TOF MS | Analysis of complex essential oils | Identified a significantly higher number of compounds compared to GC-MS. | nih.gov |
| GC-FID | Quantitative analysis | Used for the quantification of caryophyllene oxide in various samples. | scientificlabs.co.ukoup.com |
| HPLC | Analysis of β-caryophyllene | Developed and validated a method for β-caryophyllene analysis in copaiba oil. | rsdjournal.org |
Biotransformation and Metabolic Fate of Caryophyllene Oxide
Microbial Biotransformation of Caryophyllene (B1175711) Oxide
The microbial transformation of caryophyllene oxide has been investigated using various fungal strains, leading to the production of a diverse array of metabolites. These transformations are of interest for generating novel compounds with potential biological activities.
Identification of Microbial Strains Mediating Caryophyllene Oxide Transformation
A number of fungal species have been shown to effectively metabolize caryophyllene oxide. Screening-scale experiments have identified several fungi capable of converting caryophyllene oxide into more polar metabolites. acs.org These biotransformations are typically carried out using standard two-stage fermentation techniques. acs.orgnih.gov
Some of the key microbial strains identified in the biotransformation of caryophyllene oxide include:
Neurospora crassa ogu.edu.trnih.gov
Botrytis cinerea acs.org
Aspergillus niger acs.org
Fusarium lini acs.org
Gibberella fujikuroi acs.org
Rhizopus stolonifer acs.org
Cephalosporium aphidicola oaepublish.com
Macrophomina phaseolina oaepublish.com
Plant cell cultures of Catharanthus roseus have also been utilized. ogu.edu.troaepublish.comtandfonline.com
Characterization of Biotransformation Pathways and Metabolites (e.g., Hydroxylated Derivatives)
Microbial biotransformation of caryophyllene oxide predominantly involves hydroxylation at various positions, as well as epoxidation and rearrangement of the carbon skeleton. acs.org
Incubation of caryophyllene oxide with Neurospora crassa yields 12β-hydroxy caryophyllene oxide as a major metabolite. ogu.edu.tr Botrytis cinerea is particularly versatile, producing at least 15 different metabolites. The main reaction pathways with this fungus involve stereoselective epoxidation at the C-8/C-13 position and hydroxylation at C-7. acs.org A rearranged cyclization product with a caryolane skeleton has also been identified. acs.org
Transformation by a collection of fungi including Rhizopus stolonifer, Aspergillus niger, Fusarium lini, and Gibberella fujikuroi has resulted in the isolation of several hydroxylated and rearranged products. acs.orgacs.orgnih.gov
The following table summarizes some of the metabolites produced by different microbial strains:
| Microbial Strain | Metabolite(s) |
| Neurospora crassa | 12β-hydroxy caryophyllene oxide ogu.edu.tr |
| Botrytis cinerea | 15 different products, including hydroxylated and rearranged compounds. acs.org |
| Rhizopus stolonifer | (1R,4R,5R,8S,9S)-4,5-epoxycaryophyllan-13-ol, (1R,4R,5R,8S, 9S,13S)-caryolane-5,8,13-triol acs.org |
| Aspergillus niger | (1R,3R,4R,5R,8S,9S)-4,5-epoxycaryophyllan-3,13-diol acs.org |
| Fusarium lini | (1S,4R,5R,8S,9S)-clovane-5,9,12-triol acs.org |
| Gibberella fujikuroi | (1R,2S,4R,5R,9S)-4,5-epoxy-13-norcaryophyllan-8-one acs.org |
| Catharanthus roseus | 2β-hydroxycaryophyllene oxide, 2-hydroxy-4, 5-epoxycaryophyllan-13-ol, 15-hydroxycaryophyllene oxide, 4β, 5α-dihydroxycaryophyll-8(13)-ene oaepublish.com |
| Cephalosporium aphidicola | 4β, 5α-dihydroxycaryophyll-8(13)-ene, clovane-5,9-diol oaepublish.com |
| Macrophomina phaseolina | 15-hydroxycaryophyllene oxide, 4,5-epoxycaryophyllan-8(13)-en-14-ol oaepublish.com |
Enzymatic Mechanisms Involved in Microbial Conversion of Caryophyllene Oxide
The biotransformation of caryophyllene oxide by microorganisms is facilitated by a range of enzymes. oaepublish.com Fungi like Neurospora crassa are known to be a source of various industrially important enzymes and are effective in the hydroxylation of diverse substrates. ogu.edu.tr The primary enzymatic reactions are oxidations, leading to hydroxylated derivatives. For example, the conversion of caryophyllene oxide to 14-hydroxymethyl caryophyllene oxide has been documented. tandfonline.com
Mammalian Metabolism of Caryophyllene Oxide
The metabolic fate of caryophyllene oxide has also been investigated in mammalian systems, providing insights into its biotransformation in vivo.
Elucidation of Metabolic Pathways in Animal Models (e.g., Rabbits)
Studies in rabbits have been instrumental in understanding the mammalian metabolism of caryophyllene oxide. nih.govtandfonline.com When (-)-caryophyllene is administered orally to rabbits, it is metabolized to (-)-caryophyllene oxide, which is then further converted to other metabolites. wikipedia.orgechemi.com This indicates that caryophyllene oxide is an intermediate in the metabolic pathway of caryophyllene. mdpi.comnih.gov The primary metabolic reactions observed are the conversion to primary, secondary, or tertiary alcohols, with the formation of primary alcohols being predominant. nih.govtandfonline.com
Identification and Characterization of Major Mammalian Metabolites
The major metabolite of caryophyllene oxide identified in the urine of rabbits is 14-hydroxycaryophyllene oxide. wikipedia.orgechemi.comnih.gov Another metabolite, 14-hydroxycaryophyllene, is also formed. wikipedia.orgechemi.com The metabolism of (-)-caryophyllene proceeds through (-)-caryophyllene oxide, which then yields 14-hydroxycaryophyllene as a metabolite. wikipedia.org In vivo studies on rabbits have also identified caryophyllene-5,6-oxide-2,12-diol as a by-product. nih.govresearchgate.net
The metabolic pathway in rabbits can be summarized as follows: (-)-Caryophyllene → (-)-Caryophyllene oxide → 14-hydroxycaryophyllene → 14-hydroxycaryophyllene oxide. wikipedia.org
In Vitro Hepatic Biotransformation Studies of Caryophyllene Oxide
The biotransformation of caryophyllene oxide (CAO), a bicyclic sesquiterpene found in many plant essential oils, has been investigated in vitro using subcellular liver fractions from both humans and rats. banglajol.info These studies are crucial for understanding its metabolic pathways and potential interactions with other substances metabolized in the liver. The primary focus of this research has been on its interaction with the cytochrome P450 (CYP) enzyme system, a major family of enzymes responsible for phase I metabolism of a wide array of xenobiotics.
Research using hepatic subcellular fractions has demonstrated that caryophyllene oxide and its structurally related sesquiterpenes, β-caryophyllene (CAR) and α-humulene (HUM), interact with drug-metabolizing enzymes. nih.gov In vitro experiments utilizing rat and human hepatic microsomes have shown that all three compounds significantly inhibit the activities of cytochrome P450 3A (CYP3A) enzymes. nih.gov Of the three, caryophyllene oxide was identified as the most potent inhibitor. nih.govmdpi.com The inhibition of CYP3A by caryophyllene oxide was determined to be of a non-competitive type in these studies. nih.gov
Further detailed investigations into the interaction with human CYP3A4, the most abundant CYP enzyme in the human liver, have provided more specific kinetic data. One study using human liver microsomes found that caryophyllene oxide inhibited the CYP3A4-mediated 1'-hydroxylation of midazolam with a mixed type of inhibition, reporting an inhibition constant (K(i)) of 46.6 µM. nih.govresearcher.life The inhibitory potential of caryophyllene oxide on CYP3A functions in human liver has been described as strong. banglajol.inforesearchgate.net In comparative studies, the inhibitory effect of caryophyllene oxide on CYP1A2 was weaker in human microsomes than in rat microsomes. banglajol.info
In contrast to its significant effect on CYP3A enzymes, in vitro studies have shown that caryophyllene oxide does not substantially affect other major enzyme systems involved in hepatic metabolism. banglajol.infonih.gov The activities of various conjugation enzymes (Phase II metabolism), including UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and glutathione (B108866) S-transferases (GSTs), were not significantly impacted by caryophyllene oxide. banglajol.infonih.gov Similarly, key carbonyl-reducing enzymes were also largely unaffected. banglajol.infonih.gov
While the primary biotransformation of β-caryophyllene is known to produce caryophyllene oxide, the subsequent metabolism of caryophyllene oxide itself has been explored. wikipedia.org It is understood that caryophyllene oxide can be further metabolized to products such as 14-hydroxycaryophyllene. wikipedia.orgmdpi.com
The following table summarizes key findings from in vitro hepatic biotransformation studies of caryophyllene oxide.
Table 1: Summary of In Vitro Hepatic Biotransformation Findings for Caryophyllene Oxide
| Biological System | Enzyme/Substrate | Sesquiterpene | Key Findings | Reference |
|---|---|---|---|---|
| Human Liver Microsomes | CYP3A4 / Midazolam | Caryophyllene Oxide (CAO) | Inhibited MDZ 1´-hydroxylation; Mixed type inhibition; K(i) = 46.6 µM. | nih.govresearcher.life |
| Human & Rat Liver Microsomes | CYP3A | Caryophyllene Oxide (CAO), β-Caryophyllene (CAR), α-Humulene (HUM) | All three sesquiterpenes inhibited CYP3A activity; CAO was the strongest inhibitor; Non-competitive inhibition. | nih.gov |
| Human & Rat Liver Microsomes | CYP1A2 / Ethoxyresorufin | Caryophyllene Oxide (CAO) | Inhibited EROD activity; Weaker inhibition in human vs. rat microsomes; Competitive inhibition in human, non-competitive in rat. | banglajol.info |
| Human & Rat Hepatic Subcellular Fractions | Conjugation Enzymes (UGTs, SULTs, GSTs) | Caryophyllene Oxide (CAO) | No significant effect on the activities of these enzymes. | banglajol.infonih.gov |
Mechanistic Research on the Biological Activities of Caryophyllene Oxide
Investigational Studies on Anticancer and Antiproliferative Mechanisms of Caryophyllene (B1175711) Oxide
Caryophyllene oxide (CPO), a bicyclic sesquiterpenoid found in the essential oils of numerous medicinal plants, has been the subject of extensive research for its potential as an anticancer agent. researchgate.netnih.gov Scientific investigations have delved into the molecular mechanisms through which it exerts its antiproliferative and cytotoxic effects on various cancer cell lines. These studies have revealed a multi-faceted approach, involving the induction of programmed cell death, interruption of the cell division cycle, and modulation of key intracellular signaling pathways that govern cancer cell growth, survival, and metastasis. mdpi.comresearchgate.net
Caryophyllene oxide has been shown to effectively induce apoptosis, a form of programmed cell death, in a variety of cancer cells. This process is critical for eliminating malignant cells without inducing an inflammatory response. Studies have demonstrated that CPO triggers both early and late stages of apoptosis. For instance, in human prostate and breast cancer cells, treatment with CPO led to positive Annexin V binding, a marker for early apoptosis. capes.gov.brmedicinacomplementar.com.br Similarly, in MCF-7 breast cancer cells, CPO exposure resulted in a significant increase in both early and late apoptotic cell populations. ekb.eg
Further investigations in hepatocellular carcinoma cell lines (HCCLM3 and HUH7) confirmed that CPO can markedly enhance both apoptosis and necrosis in a dose-dependent manner. nih.gov In lung cancer A549 cells, the apoptotic-inducing effect was associated with DNA fragmentation and the activation of key executioner proteins. researchgate.netnih.gov Some studies note that the induction of necrosis, alongside apoptosis, may be dependent on the concentration of CPO used and the specific cancer cell type being targeted. ekb.egmdpi.com For example, significant increases in early and late apoptosis were observed in HeLa, HepG2, and AGS cell lines, while A549 cells showed a notable rise in necrosis in addition to apoptosis at certain concentrations. mdpi.com
Table 1: Apoptotic Effects of Caryophyllene Oxide on Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | Citations |
|---|---|---|---|
| A549 | Lung Cancer | Induction of apoptosis and necrosis, DNA fragmentation. | researchgate.net, mdpi.com, nih.gov |
| MCF-7 | Breast Cancer | Significant elevation of early apoptosis, late apoptosis, and necrosis. | capes.gov.br, mdpi.com, ekb.eg |
| PC-3 | Prostate Cancer | Induction of early and late apoptosis, mitochondrial membrane depolarization. | capes.gov.br, mdpi.com, medicinacomplementar.com.br |
| HCCLM3 | Hepatocellular Carcinoma | Dose-dependent increase in apoptosis and necrosis. | , nih.gov |
| HUH7 | Hepatocellular Carcinoma | Dose-dependent increase in apoptosis and necrosis. | , nih.gov |
| HeLa, HepG2, AGS | Cervical, Liver, Gastric | Significant increase in early and late apoptosis. | mdpi.com |
In addition to inducing apoptosis, caryophyllene oxide disrupts the normal progression of the cell cycle in cancer cells, a crucial mechanism for inhibiting their proliferation. Research has shown that CPO can halt the cell cycle at various checkpoints. In human lung cancer A549 cells, treatment with CPO led to a significant arrest in the S and G2/M phases of the cell cycle. researchgate.netnih.gov This arrest prevents the cells from replicating their DNA (S phase) and from dividing (M phase). The cell cycle arrest in A549 cells was associated with an increased expression of the p53 and p21 proteins, which are well-known tumor suppressors that regulate cell cycle checkpoints. researchgate.netnih.gov
Similarly, in MCF-7 breast cancer cells, CPO toxicity was accompanied by a significant cell cycle arrest at the G2/M phase when compared to control cells. ekb.eg Other studies have reported that CPO can induce cell cycle arrest in the G0/G1 phase, preventing the initiation of the cell division process. mdpi.com The accumulation of cells in the sub-G1 phase, an indicator of apoptotic cells with fragmented DNA, has also been observed following CPO treatment, linking cell cycle disruption directly to the induction of cell death. medicinacomplementar.com.br
Table 2: Cell Cycle Arrest Induced by Caryophyllene Oxide
| Cell Line | Cancer Type | Phase of Arrest | Associated Molecular Events | Citations |
|---|---|---|---|---|
| A549 | Lung Cancer | S and G2/M | Increased expression of p21 and p53. | researchgate.net, nih.gov |
| MCF-7 | Breast Cancer | G2/M | - | ekb.eg |
| PC-3, MCF-7 | Prostate, Breast | Sub-G1 accumulation (Apoptosis) | Down-regulation of Cyclin D1. | medicinacomplementar.com.br |
| Various | Cancer | G0/G1 | - | mdpi.com |
Caryophyllene oxide exerts its anticancer effects by targeting and modulating critical intracellular signaling pathways that are often dysregulated in cancer.
PI3K/AKT/mTOR/S6K1 Pathway: This pathway is fundamental for cell proliferation, survival, and resistance to chemotherapy. medicinacomplementar.com.br CPO has been found to inhibit the constitutive activation of the PI3K/AKT/mTOR/S6K1 signaling cascade in human prostate (PC-3) and breast (MCF-7) cancer cells. capes.gov.brmedicinacomplementar.com.brnih.gov By suppressing the phosphorylation and activation of key proteins in this pathway, such as AKT, mTOR, and S6K1, CPO effectively stifles the pro-survival signals that allow cancer cells to thrive. capes.gov.brmedicinacomplementar.com.br
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38 MAPK, plays a complex role in regulating cell growth, differentiation, and apoptosis. CPO treatment has been shown to cause the activation of ERK, JNK, and p38 MAPK in tumor cells. capes.gov.brmedicinacomplementar.com.brnih.gov This activation is often mediated by an increase in reactive oxygen species (ROS) and is linked to the induction of apoptosis. capes.gov.brmedicinacomplementar.com.br In human fibrosarcoma cells, CPO was found to inactivate p-ERK and p-p38, which correlated with a reduction in cell invasion and metastasis, indicating a context-dependent role for MAPK signaling. nih.gov
STAT3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in many cancers, promoting proliferation, survival, and invasion. CPO has been identified as a novel blocker of the STAT3 signaling cascade. It suppresses both constitutive and inducible STAT3 activation in multiple myeloma, breast, and prostate cancer cells. This suppression is mediated through the inhibition of upstream kinases like c-Src, JAK1, and JAK2, and by inducing the expression of the tyrosine phosphatase SHP-1, which deactivates STAT3. scienceopen.com The inhibition of STAT3 by CPO leads to reduced proliferation, induction of apoptosis, and a decrease in the invasive potential of tumor cells.
The commitment of a cell to apoptosis is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins. Caryophyllene oxide has been shown to shift this balance in favor of cell death by altering the expression of key regulatory genes.
In several cancer cell lines, including lung (A549) and prostate (DU-145) cancer cells, CPO treatment leads to the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.govmdpi.comresearchgate.net This change in the Bax/Bcl-2 ratio is a critical event that promotes the release of cytochrome c from the mitochondria, leading to the activation of the caspase cascade. capes.gov.br Specifically, CPO induces the activation of initiator caspase-9 and executioner caspases, such as caspase-3 and caspase-7. researchgate.netnih.gov
Furthermore, CPO down-regulates the expression of other survival-promoting gene products, including Bcl-xL, survivin, and inhibitors of apoptosis proteins (IAP-1 and IAP-2). medicinacomplementar.com.brnih.gov Concurrently, it increases the expression of tumor suppressor genes like p53 and p21, which not only arrest the cell cycle but also contribute to apoptosis. medicinacomplementar.com.brnih.govbanglajol.info In lymphoma and neuroblastoma cells, CPO was found to upregulate a panel of pro-apoptotic genes including bak1, caspase-8, and caspase-9, while downregulating anti-apoptotic genes such as mdm2, cox2, and cmyb. chemfaces.com
A significant aspect of caryophyllene oxide's anticancer potential is its ability to act as a chemosensitizer, enhancing the efficacy of conventional chemotherapy drugs. This is particularly important for overcoming multidrug resistance (MDR), a major obstacle in cancer treatment. MDR is often caused by the overexpression of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove cytotoxic drugs from cancer cells. uniroma1.itiiarjournals.org
CPO has been shown to inhibit the function of several key ABC transporters, including P-glycoprotein (P-gp/ABCB1), Multidrug Resistance-Associated Protein 1 (MRP1), MRP2, and Breast Cancer Resistance Protein (BCRP). mdpi.comnih.gov In hepatocellular carcinoma models, CPO enhanced chemosensitization by inhibiting ABCB1, MRP1, and MRP2. mdpi.comuniroma1.it It has also been shown to potentiate the cytotoxicity of doxorubicin (B1662922) in various human cancer cell lines by inhibiting these efflux pumps. iiarjournals.orgiiarjournals.org In cholangiocarcinoma cells, CPO at non-toxic concentrations markedly reduced BCRP-induced resistance to several antitumor drugs, including cisplatin (B142131) and sorafenib. nih.gov By impairing ABC transporter function, CPO increases the intracellular accumulation of chemotherapeutic agents, thereby restoring or enhancing their cancer-killing effects. iiarjournals.orgmdpi.com
Regulation of Pro-apoptotic and Anti-apoptotic Gene Expression by Caryophyllene Oxide
Anti-inflammatory Action of Caryophyllene Oxide
The anti-inflammatory properties of caryophyllene oxide are closely linked to the same signaling pathways it modulates to exert its anticancer effects. Chronic inflammation is a known driver of cancer development and progression. CPO has demonstrated potent anti-inflammatory activity in various studies. chemfaces.com This action is partly attributed to its ability to modulate the NF-κB and STAT3 signaling pathways, both of which are central regulators of inflammatory responses. scienceopen.com By inhibiting the activation of NF-κB and STAT3, CPO can reduce the expression of pro-inflammatory genes, such as cytokines and enzymes like COX-2. medicinacomplementar.com.brscienceopen.com The inhibition of the 15-lipoxygenase (15-LOX) enzyme has also been identified as a mechanism for its anti-inflammatory and apoptosis-inducing effects. chemfaces.com
Inhibition of Pro-inflammatory Mediators (e.g., COX-2, NF-κB, iNOS, TNF-α, IL-1β, IL-6)
Research has extensively documented that β-caryophyllene (BCP) exerts anti-inflammatory effects by inhibiting key pro-inflammatory mediators. These include inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and various cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govmdpi.comresearchgate.netmdpi.com BCP has also been shown to reduce the activity of the crucial transcription factor, nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), which is central to the inflammatory response. nih.govmdpi.com For instance, studies on microglia cells demonstrated that BCP could inhibit the transcription of iNOS, COX-2, IL-1β, and IL-6, and suppress neuroinflammatory responses by reducing the production of nitric oxide, IL-1β, IL-6, and TNF-α. mdpi.com
While direct studies on caryophyllene oxide's inhibition of this specific list of mediators are less common, its general anti-inflammatory properties are recognized. researchgate.net Research into its anticancer activities has shown that caryophyllene oxide can inhibit the activation of STAT3, a signal transducer and activator of transcription protein involved in inflammatory processes. mdpi.com
Modulation of Receptor Activity (e.g., AMPA Receptor, PPAR-α/γ)
The modulation of receptor activity is a key mechanism for the biological effects of many natural compounds. For the caryophyllane family, research has highlighted interactions with peroxisome proliferator-activated receptors (PPARs) and other receptor systems. β-caryophyllene has been identified as an activator of both PPAR-α and PPAR-γ. researchgate.netkau.edu.sanih.gov The activation of these nuclear receptors is linked to beneficial physiological effects, including the regulation of inflammation, cellular differentiation, and metabolism. kau.edu.sanih.gov Studies have demonstrated that BCP's effects can be mediated by both CB2 cannabinoid receptors and PPAR-γ. mdpi.com Furthermore, research into neuropathic pain and neurodevelopmental disorders has pointed to BCP's interaction with the endocannabinoid system, PPARα receptors, and potentially α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid (AMPA) receptors. researchgate.netnih.govunica.it
Direct evidence for caryophyllene oxide modulating AMPA or PPAR-α/γ receptors is not as established as for its precursor, BCP. However, in-silico docking analyses have confirmed the ability of BCP to bind to rat PPARs, suggesting a potential area for future investigation into caryophyllene oxide's own receptor interactions. nih.gov
Downstream Signaling Pathway Interventions in Inflammatory Processes
Caryophyllene oxide has been shown to intervene in critical downstream signaling pathways, particularly in the context of cancer cell proliferation where inflammatory pathways are often dysregulated. Research indicates that caryophyllene oxide can suppress the activation of the PI3K/AKT/mTOR/S6K1 signaling pathway, which is essential for tumor cell survival and proliferation. unica.it It has also been found to inhibit the activation of the STAT3 pathway in multiple cancer cell lines. mdpi.com
Conversely, in some cellular contexts, caryophyllene oxide has been observed to induce an inflammatory response via reactive oxygen species (ROS) and the JAK1/STAT3 signaling pathway, highlighting the complexity of its effects. mdpi.com The precursor, BCP, has been shown to attenuate inflammatory responses by inhibiting the phosphorylation of Erk1/2 and JNK1/2 in the mitogen-activated protein kinase (MAPK) pathway. nih.gov It also impacts the Toll-Like receptor (TLR) pathway, specifically inhibiting pathways triggered by the TLR4 complex. kau.edu.samdpi.com
Antimicrobial Properties of Caryophyllene Oxide
Caryophyllene oxide has demonstrated a notable spectrum of antimicrobial activities, with research confirming its efficacy against various bacterial, fungal, and parasitic organisms.
Antibacterial Activity Against Specific Pathogens (e.g., Gram-Positive, Gram-Negative Strains)
Caryophyllene oxide has been identified as an antibacterial agent effective against both Gram-positive and Gram-negative bacteria. researchgate.net Essential oils containing caryophyllene oxide as a major constituent have shown significant inhibitory activity. For example, an essential oil from Vernonia patula, containing 16.6% caryophyllene oxide, was most potent against the Gram-positive bacterium Enterococcus faecalis with a Minimum Inhibitory Concentration (MIC) of 8.67 μg/mL. researchgate.net Similarly, essential oil from Leonurus japonicus, which includes caryophyllene oxide, exhibited wide-spectrum activity against various Gram-positive bacteria. asianpubs.org
Table 1: Antibacterial Activity of Essential Oils Containing Caryophyllene Oxide
| Plant Source | % Caryophyllene Oxide | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
| Melissa officinalis | 4.24-20.8% | Bacillus subtilis (Gram-positive) | 25 | asianpubs.org |
| Melissa officinalis | 4.24-20.8% | Escherichia coli (Gram-negative) | 150 | asianpubs.org |
| Vernonia patula | 16.6% | Enterococcus faecalis (Gram-positive) | 8.67 | researchgate.net |
Antifungal Efficacy Against Mycotoxins and Dermatophytes
The antifungal properties of caryophyllene oxide are well-documented, particularly against dermatophytes, which are fungi that cause infections of the skin, hair, and nails. An in vitro study using a model of onychomycosis (fungal nail infection) tested caryophyllene oxide against dermatophytes and compared its activity to established antifungal drugs. nih.gov Essential oils rich in caryophyllene oxide have shown efficacy against these types of fungi. scielo.brresearchgate.net For instance, essential oil from Vernonia chalybaea, with caryophyllene oxide as a main component, inhibited the growth of the dermatophyte Trichophyton rubrum. scielo.br Furthermore, caryophyllene oxide is thought to contribute to the antifungal activity of essential oils against mycotoxin-producing fungi, such as those from the Aspergillus genus. nih.gov One proposed mechanism for its antifungal action is the inhibition of N-myristoyltransferase, an enzyme crucial for fungal membrane integrity.
Table 2: Antifungal Activity of Essential Oils Containing Caryophyllene Oxide
| Plant Source | Fungal Strain (Type) | Activity | Reference |
| Vernonia chalybaea | Trichophyton rubrum (Dermatophyte) | MIC of 1.25 mg/mL | scielo.br |
| Piper species | Dermatophytes | Active component in antifungal oils | researchgate.net |
| Apium graveolens / Thymus vulgaris | Trichophyton mentagrophytes (Dermatophyte) | Active component in antifungal oils | davidpublisher.com |
Antiparasitic Effects in In Vitro Models (e.g., Trypanosoma cruzi, Plasmodium falciparum)
Caryophyllene oxide has shown significant promise as an antiparasitic agent in various in vitro models. It has demonstrated potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. In one study, caryophyllene oxide was the most active compound isolated from an essential oil, exhibiting a 50% inhibitory concentration (IC50) of 0.48 µg/mL. mdpi.com Its activity against Trypanosoma cruzi, the causative agent of Chagas disease, has also been noted, with essential oil mixtures rich in caryophyllene oxide showing effective inhibition of the parasite's extracellular forms. mdpi.comresearchgate.net Research has also identified its activity against Leishmania species. openscience.fr
Table 3: In Vitro Antiparasitic Activity of Caryophyllene Oxide
| Parasite | Form | Activity (IC50) | Reference |
| Plasmodium falciparum (Pf3D7 strain) | Asexual | 0.48 µg/mL | mdpi.com |
| Leishmania amazonensis | Amastigote | 22.24 ± 2.3 µM | openscience.fr |
| Leishmania donovani | Amastigote | 19.97 ± 0.4 µM | openscience.fr |
| Trypanosoma cruzi | Extracellular forms | Active in essential oil mixtures | researchgate.net |
Antioxidant and Genoprotective Effects of Caryophyllene Oxide
Caryophyllene oxide has demonstrated notable antioxidant and genoprotective capabilities. These properties are crucial for protecting cells from damage induced by oxidative stress, which is implicated in numerous chronic diseases and aging.
Radical Scavenging Capabilities (e.g., DPPH, FRAP, ABTS Assays)
The antioxidant potential of caryophyllene oxide, often as a component of essential oils, has been evaluated using various in vitro assays that measure its ability to scavenge free radicals.
Essential oils containing caryophyllene oxide have shown varied results in radical scavenging assays. For instance, an essential oil from Cymbopogon citratus showed good 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity but low Ferric Reducing Antioxidant Power (FRAP) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) activity. biorxiv.org In silico analysis within the same study suggested that caryophyllene oxide was a contributing factor to the observed antioxidant effects. biorxiv.org Another study on volatile oils reported that those containing caryophyllene oxide possess free-radical-scavenging capabilities. nih.gov The essential oil of M. tenella, which contains caryophyllene oxide, exhibited significant free radical inhibition potential in both DPPH and ABTS assays.
| Source/Essential Oil | Assay Type | Key Finding Related to Caryophyllene Oxide | Reference |
|---|---|---|---|
| Cymbopogon citratus | DPPH, FRAP, ABTS | Showed good DPPH scavenging but low FRAP and ABTS activity. In silico analysis identified caryophyllene oxide as a contributor to antioxidant effects. | biorxiv.org |
| Michelia shiluensis | DPPH, ABTS, FRAP | Aqueous extracts containing caryophyllene oxide demonstrated free-radical-scavenging capabilities. | nih.gov |
| Rhus coriaria (Sumac) | DPPH, ABTS, FRAP | The essential oil, with caryophyllene as the major compound, showed significant antioxidant capacity in all assays. Caryophyllene oxide is a related metabolite. | ncsu.edu |
| Syzygium aromaticum (Clove) | DPPH, ABTS, FRAP | Essential oil containing caryophyllene oxide displayed significant antioxidant activity. | ekb.eg |
Protection Against DNA Damage and Oxidative Stress in Cellular Models
Beyond its ability to scavenge radicals, caryophyllene oxide exhibits significant protective effects against cellular damage. Research has shown that it can shield DNA from harm and mitigate oxidative stress in various cell models.
In studies using eukaryotic cells, both β-caryophyllene and caryophyllene oxide were found to counteract the genotoxicity and lower the intracellular oxidative stress caused by condensed cigarette smoke. mdpi.com Caryophyllene oxide, in particular, showed high potency in reversing the mutagenicity induced by cigarette smoke. mdpi.com Furthermore, it has demonstrated cytoprotective effects in noncancerous liver cells (hepatocytes) against the damage induced by the chemotherapy drug doxorubicin, an effect attributed to its antioxidant properties. mdpi.com In studies on lung cancer cells, caryophyllene oxide was found to induce cell cycle arrest and apoptosis, which were mechanisms unrelated to oxidative stress in that specific context, highlighting its complex biological activity. researchgate.net
These findings suggest that caryophyllene oxide plays a role in maintaining genomic integrity and cellular health when challenged by toxic substances.
Analgesic and Antinociceptive Research on Caryophyllene Oxide
Caryophyllene oxide is recognized for its analgesic properties, which are mediated through mechanisms distinct from those of its well-studied precursor, β-caryophyllene.
Mechanisms of Action Beyond the Cannabinoid System
A critical distinction in the bioactivity of caryophyllene oxide is that its analgesic and antinociceptive effects are independent of the endocannabinoid system (ECS). nih.govresearchgate.net Unlike β-caryophyllene, a known selective agonist for the cannabinoid receptor type 2 (CB2), caryophyllene oxide does not exhibit binding affinity for either CB1 or CB2 receptors. nih.govnih.gov This indicates that its pain-modulating effects are not mediated by the ECS machinery. nih.gov Instead, it is proposed that the antinociceptive action of caryophyllene oxide may be achieved through the inhibition of central pain receptors or by reducing the release of inflammatory mediators of pain. researchgate.netmdpi.com
Investigation of Receptor and Channel Involvement (e.g., COX, AMPAR, NO, Opioid Receptors, Serotonin (B10506) Receptors, K+ATP Channels)
To elucidate the non-cannabinoid pathways of caryophyllene oxide's analgesic activity, researchers have investigated its interaction with various other receptors and channels involved in pain signaling.
A pivotal 2024 study exploring these mechanisms found that the antinociceptive effect of β-caryophyllene oxide in the formalin test did not involve several key pathways. researchgate.netnih.gov Specifically, the use of antagonists demonstrated that opioid receptors, serotonin receptors, nitric oxide (NO) pathways, and ATP-sensitive potassium (K+ATP) channels are not implicated in its mechanism of action. mdpi.comresearchgate.netnih.gov However, other research suggests that its anti-inflammatory properties, which are closely linked to analgesia, may involve the inhibition of enzymes like Cyclooxygenase-2 (COX-2), a key mediator of inflammation and pain. mdpi.com
| Receptor/Channel/Pathway | Involvement in Analgesic Effect | Evidence/Finding | Reference |
|---|---|---|---|
| Cannabinoid Receptors (CB1/CB2) | No | Does not exhibit binding affinity for CB1 or CB2 receptors. | nih.govnih.govmdpi.com |
| Opioid Receptors | No | Effect not reversed by the non-selective opioid antagonist naloxone (B1662785) in the formalin test. | mdpi.com |
| Serotonin Receptors | No | Pretreatment with a serotonin receptor antagonist did not alter its antinociceptive effect. | mdpi.com |
| Nitric Oxide (NO) Pathway | No | The mechanism of action was found to be independent of the L-arginine-NO pathway. | mdpi.com |
| K+ATP Channels | No | Involvement of these channels was ruled out in the formalin test model. | mdpi.com |
| Cyclooxygenase (COX) | Possible | Proposed to inhibit the release of inflammatory mediators like COX-2. | mdpi.com |
Synergistic Antinociceptive Interactions in Preclinical Models
An emerging area of interest is the potential for caryophyllene oxide to work synergistically with other analgesic drugs, which could allow for lower doses and reduced side effects.
Preclinical research has provided direct evidence for such interactions. A 2024 study using the formalin model in mice performed an isobolographic analysis to assess the combination of β-caryophyllene oxide and paracetamol. researchgate.netnih.gov The results of this analysis demonstrated a synergistic antinociceptive interaction between the two compounds. researchgate.netnih.govbvsalud.org This finding is significant because it suggests that the mechanisms of action for caryophyllene oxide and paracetamol are at least partially different, and their combination could be advantageous for managing inflammatory pain. nih.gov
| Combined Drug | Preclinical Model | Type of Interaction | Key Finding | Reference |
|---|---|---|---|---|
| Paracetamol (Acetaminophen) | Formalin-induced pain in mice | Synergistic | Isobolographic analysis confirmed a synergistic effect, suggesting the combination could be advantageous for pain management. | researchgate.netnih.govresearchgate.net |
Gastroprotective Activity of Caryophyllene Oxide
Caryophyllene oxide has demonstrated significant gastroprotective effects in various experimental models. This protective action is attributed to its ability to modulate several key physiological pathways involved in maintaining the integrity of the gastric mucosa.
Research in animal models, particularly those involving ethanol-induced gastric lesions, has shown that caryophyllene oxide can effectively reduce the area of gastric damage. japsonline.com Studies on rats have revealed a dose-dependent gastroprotective effect. japsonline.comresearchgate.net For instance, in one study, caryophyllene oxide administered orally to Wistar rats significantly reduced ethanol-induced gastric lesions. japsonline.com The maximum gastroprotective effect was observed at a dose of 100 mg/kg, achieving a 77.0 ± 9.3% reduction in lesion area. japsonline.com Another study highlighted that caryophyllene oxide, along with α-humulene and β-caryophyllene, showed significant gastroprotective activity in an ethanol (B145695)/HCl-induced ulcer model, reducing gastric lesions by 70.17%. scielo.br
Furthermore, the gastroprotective activity of caryophyllene oxide has been observed in combination with other substances. A study on the combined administration of paracetamol and β-caryophyllene oxide in mice demonstrated gastroprotective activity against ethanol-induced gastric damage. nih.gov This suggests a potential for caryophyllene oxide to mitigate the gastric side effects of other drugs. nih.gov
Table 1: Gastroprotective Effects of Caryophyllene Oxide in Animal Models
| Animal Model | Inducing Agent | Key Findings | Reference(s) |
|---|---|---|---|
| Wistar rats | Absolute ethanol | Dose-dependent reduction in gastric lesions. | japsonline.comresearchgate.net |
| Wistar rats | Absolute ethanol | Maximum gastroprotection (77.0 ± 9.3%) at 100 mg/kg. | japsonline.com |
| Mice | Ethanol/HCl | 70.17% reduction in gastric lesions. | scielo.br |
| CD1 mice | Ethanol | Combination with paracetamol showed gastroprotective activity. | nih.gov |
The gastroprotective mechanism of caryophyllene oxide involves the interplay of several crucial endogenous mediators, including nitric oxide (NO), prostaglandins (B1171923) (PGs), and sulfhydryl (SH) groups. japsonline.comresearchgate.netjapsonline.com These molecules are essential for maintaining the integrity and defense of the gastric mucosa. scielo.brscienceopen.com
Studies have shown that the gastroprotective effect of caryophyllene oxide is significantly diminished in rats pre-treated with inhibitors of these mediators. japsonline.comresearchgate.net For example, pre-treatment with L-NAME, a nitric oxide synthase inhibitor, attenuated the protective effect of caryophyllene oxide, indicating the involvement of NO in its mechanism of action. japsonline.com Similarly, the use of indomethacin, a prostaglandin (B15479496) synthesis blocker, also reduced the gastroprotective effect, highlighting the role of prostaglandins. japsonline.com The gastroprotective action of caryophyllene oxide was also attenuated by N-ethylmaleimide (NEM), a blocker of sulfhydryl groups, suggesting their participation in the protective process. japsonline.com These findings collectively suggest that caryophyllene oxide exerts its gastroprotective effects by leveraging the defensive roles of nitric oxide, prostaglandins, and sulfhydryl compounds. japsonline.comresearchgate.netjapsonline.com
Mechanisms of Gastric Lesion Attenuation in Animal Models
Insect Repellent and Irritant Research on Caryophyllene Oxide
Caryophyllene oxide has been identified as a compound with notable insect repellent and irritant properties, making it a subject of interest in the development of natural alternatives to synthetic insecticides.
Research has demonstrated that caryophyllene oxide can act synergistically with other natural compounds to enhance insect repellency. nih.gov A notable example is its combination with vetiver oil. nih.govresearchgate.net Studies evaluating the repellent activity of β-caryophyllene oxide and vetiver oil mixtures against several mosquito species, including Aedes aegypti, Aedes albopictus, Anopheles minimus, and Culex quinquefasciatus, have shown that the mixtures produce a significantly stronger repellent response than the individual compounds alone. nih.govresearcher.liferesearchgate.netnih.govresearchgate.net
The synergistic effect was particularly pronounced in a 1:2 mixture of β-caryophyllene oxide and vetiver oil, which showed high efficacy in both contact and non-contact trials against An. minimus and Cx. quinquefasciatus. nih.govresearchgate.net This suggests that combining caryophyllene oxide with other natural repellents can lead to more effective and potentially safer insect repellent formulations. nih.gov
In addition to its repellent properties, caryophyllene oxide has been evaluated for its knockdown activity against insect vectors. Knockdown is a state of paralysis induced in insects upon exposure to an insecticide. Binary mixtures of β-caryophyllene oxide and vetiver oil have demonstrated knockdown activity against Ae. albopictus, An. minimus, and Cx. quinquefasciatus, with knockdown rates observed in the range of 18.18–33.33%. nih.govresearchgate.netnih.govresearchgate.net
The combination of β-caryophyllene oxide and vetiver oil has been shown to produce additive contact irritability and knockdown activities at low concentrations. nih.govresearchgate.net This indicates its potential for use in developing more effective mosquito repellents that not only deter but also incapacitate disease vectors. nih.gov
Table 2: Insect Repellent and Knockdown Activity of Caryophyllene Oxide Combinations
| Insect Species | Combination | Key Findings | Reference(s) |
|---|---|---|---|
| Anopheles minimus | β-caryophyllene oxide + Vetiver oil (1:2) | Synergistic repellent effect (74.07–78.18% escape). | nih.gov |
| Culex quinquefasciatus | β-caryophyllene oxide + Vetiver oil (1:2) | Synergistic repellent effect (55.36–83.64% escape). | nih.gov |
| Aedes albopictus | β-caryophyllene oxide + Vetiver oil | Knockdown responses observed. | nih.govresearchgate.netnih.gov |
| Anopheles minimus | β-caryophyllene oxide + Vetiver oil | Knockdown responses observed. | nih.govresearchgate.netnih.gov |
| Culex quinquefasciatus | β-caryophyllene oxide + Vetiver oil | Knockdown responses observed. | nih.govresearchgate.netnih.gov |
Synergistic Effects in Insect Repellency with Other Compounds (e.g., Vetiver Oil)
Cholinesterase Inhibitory Activity of Caryophyllene Oxide
Caryophyllene oxide has been investigated for its potential to inhibit cholinesterases, enzymes that are critical targets in the management of neurodegenerative diseases like Alzheimer's disease. Research has shown that caryophyllene oxide exhibits inhibitory activity against acetylcholinesterase (AChE). hu.edu.jo
In a study involving molecular docking and bioassays, caryophyllene oxide was identified as a potent inhibitor of AChE, with an IC₅₀ value of 5.3 µM. hu.edu.jo Another study reported that caryophyllene oxide inhibited AChE from Electrophorus electricus by 41.46 ± 2.66% at a concentration of 200 µg/mL and AChE from bovine erythrocytes by 35 ± 4.7% at 250 µg/mL. nih.gov The essential oil of Salvia verticillata subsp. amasiaca, with caryophyllene oxide as a major component, also demonstrated strong cholinesterase inhibitory activities. researchgate.nettandfonline.com Furthermore, an essential oil rich in caryophyllene oxide (5.9%) and (E)-β-caryophyllene (11.1%) was found to be a good inhibitor of AChE with an IC₅₀ value of 28.71 μg/mL. mdpi.com
Table 3: Cholinesterase Inhibitory Activity of Caryophyllene Oxide
| Enzyme Source | IC₅₀ Value / % Inhibition | Reference(s) |
|---|---|---|
| Human Acetylcholinesterase (hAChE) | IC₅₀ = 5.3 µM | hu.edu.jo |
| Electrophorus electricus AChE | 41.46 ± 2.66% inhibition at 200 µg/mL | nih.gov |
| Bovine Erythrocyte AChE | 35 ± 4.7% inhibition at 250 µg/mL | nih.gov |
| Not specified | Good inhibitor with IC₅₀ = 28.71 μg/mL (in essential oil) | mdpi.com |
Computational and in Silico Studies of Caryophyllene Oxide
Molecular Docking and Binding Affinity Analysis of Caryophyllene (B1175711) Oxide
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand the interaction between a ligand, such as caryophyllene oxide, and a protein receptor at the atomic level. The binding affinity, often expressed as a binding energy score (in kcal/mol), quantifies the strength of this interaction, with more negative values indicating a stronger and more stable binding.
In silico molecular docking studies have been performed to explore the anticancer potential of caryophyllene oxide by examining its binding affinity to several key proteins involved in cancer progression. nih.govnih.gov These targets include HMG-CoA reductase, the Bcl-2 family of proteins (Bcl-2 and Mcl-1), and VEGFR-2. nih.govnih.govmdpi.comresearchgate.net
HMG-CoA Reductase: This enzyme is a critical player in cholesterol biosynthesis, a pathway that also provides intermediates for the post-translational modification of proteins involved in aberrant cell transformation. nih.gov Molecular docking studies revealed that caryophyllene oxide exhibits a strong binding affinity for HMG-CoA reductase, with a reported binding energy of -7.85 kcal/mol. mdpi.comresearchgate.net This interaction occurs within the catalytic portion of the enzyme. mdpi.com
Bcl-2 and Mcl-1: These are anti-apoptotic proteins that are often overexpressed in cancers, allowing cancer cells to evade programmed cell death. mdpi.commdpi.com Docking analyses have shown that caryophyllene oxide has favorable binding energies for both Bcl-2 (−7.47 kcal/mol) and Mcl-1 (−6.77 kcal/mol). mdpi.com The interaction with these proteins suggests a potential mechanism for inducing apoptosis in cancer cells. mdpi.com
VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov The binding energy of caryophyllene oxide with VEGFR-2 has been calculated, and important interactions with residues like Asp1046 and Cys1045 suggest a possible inhibitory effect on its activity. researchgate.net
Table 1: Molecular Docking of Caryophyllene Oxide with Oncogenic Protein Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Source |
|---|---|---|---|---|
| HMG-CoA Reductase | Not Specified | -7.85 | Asn658, Met657, Asp767, Gln770, Ile802 | mdpi.comresearchgate.net |
| Bcl-2 | Not Specified | -7.47 | Not Specified | mdpi.com |
| Mcl-1 | Not Specified | -6.77 | Not Specified | mdpi.com |
| VEGFR-2 | Not Specified | Not Specified | Ala866, Lys868, Asp1046, Cys1045 | researchgate.net |
Caryophyllene oxide's interactions are not limited to cancer targets. Docking studies have also elucidated its potential to modulate enzymes involved in inflammation and other biological pathways.
Cyclooxygenase-2 (COX-2): This enzyme is a key mediator of inflammation. In silico analyses have demonstrated that caryophyllene oxide has a high binding affinity for COX-2, with reported binding energies as strong as -10.3 kcal/mol. biorxiv.org Another study reported a binding affinity of -7.00 kcal/mol, noting hydrogen bond interactions with crucial residues like SER530 and TYR385, which are vital for COX-2 inhibition. semanticscholar.org
Human Peroxiredoxin Proteins: These are antioxidant enzymes. Docking studies against Human Peroxiredoxin 5 (PDB ID: 1HD2) showed that caryophyllene oxide has a good binding affinity with a docking score of -7.1 kcal/mol. biorxiv.org Another study reported a binding energy of -5.8 kcal/mol against the same target. semanticscholar.orgdntb.gov.ua
Butyrylcholinesterase (BuChE): This enzyme, along with acetylcholinesterase (AChE), is a target for managing Alzheimer's disease. nih.gov Molecular docking of caryophyllene oxide into the active site of BuChE (PDB ID: 1P0I) resulted in a binding free energy of -6.64 kcal/mol. researchgate.net
Table 2: Molecular Docking of Caryophyllene Oxide with Other Biological Enzymes
| Target Enzyme | PDB ID | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Source |
|---|---|---|---|---|
| Cyclooxygenase-2 (COX-2) | 5IKQ | -10.3 | Not Specified | biorxiv.org |
| Cyclooxygenase-2 (COX-2) | 1PXX | -7.00 | SER530, TYR348, TYR385 | semanticscholar.org |
| Human Peroxiredoxin 5 | 1HD2 | -7.1 | Not Specified | biorxiv.org |
| Human Peroxiredoxin 5 | Not Specified | -5.8 | Not Specified | semanticscholar.orgdntb.gov.ua |
| Butyrylcholinesterase (BuChE) | 1P0I | -6.64 | Not Specified | researchgate.net |
Interaction with Oncogenic Protein Targets (e.g., HMG-CoA Reductase, Bcl-2, Mcl-1, VEGFR-2)
Conformational Analysis and Molecular Dynamics Simulations of Caryophyllene Oxide
While molecular docking provides a static snapshot of the binding pose, conformational analysis and molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior and its complex with a target protein over time. MD simulations confirm the stability of the ligand-protein complex predicted by docking.
Studies have employed MD simulations to validate the interactions of caryophyllene oxide with various targets. For instance, the stability of the caryophyllene oxide complex with α-glucosidase has been assessed using Root-Mean-Square Displacement (RMSD) profiles, which indicated a stable binding mode over the simulation period. researchgate.net Similarly, MD simulations have been used to confirm the stable interaction between caryophyllene oxide and FpSIR2, a histone deacetylase in Fusarium proliferatum, reinforcing the docking results. nih.gov These simulations provide crucial evidence that the interactions observed in static docking models are maintained in a more physiologically realistic, dynamic environment. nih.govsciopen.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for Caryophyllene Oxide Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models focused exclusively on a broad range of caryophyllene oxide derivatives are not extensively detailed in the provided results, the principles of QSAR are applied in broader computational studies. For example, 3D-QSAR studies on plant-derived compounds, which could include caryophyllene oxide, generate pharmacophore-based descriptors to correlate structural parameters with antimicrobial activity. researchgate.net Such models are essential for guiding the synthesis of new derivatives with potentially enhanced activity.
Predictive Modeling for Biological Activities and Target Identification (e.g., PASS Prediction)
Predictive modeling tools like PASS (Prediction of Activity Spectra for Substances) are used to forecast the likely biological activities of a compound based on its structure.
For caryophyllene oxide, PASS predictions have suggested a wide range of potential pharmacological effects. One study highlighted its potential as an antineoplastic agent with a high probability of activity (Pa = 0.950). nih.govwaocp.org It was also predicted to be a stimulant for the transcription factor NF-kappa B (Pa = 0.745). nih.govwaocp.org Another prediction using the CLC-Pred tool indicated that caryophyllene oxide is likely active against a majority of cancer cell types and may inhibit the regulator of G-protein signaling 17. mdpi.com These predictions serve as a valuable guide for directing future experimental research into the compound's therapeutic potential. biorxiv.orgresearchgate.net
Table 3: PASS Prediction for Caryophyllene Oxide
| Predicted Activity | Probability to be Active (Pa) | Probability to be Inactive (Pi) | Source |
|---|---|---|---|
| Antineoplastic | 0.950 | 0.004 | nih.govwaocp.org |
| Transcription factor NF kappa B stimulant | 0.745 | 0.004 | nih.govwaocp.org |
| Anti-inflammatory | 0.759 | Not Specified | biorxiv.org |
| Cytotoxicity against Promyeloblast Leukemia (HL-60) | 0.647 | 0.012 | nih.govwaocp.org |
Theoretical Studies on Reaction Mechanisms and Transformations of Caryophyllene Oxide
Theoretical studies, often employing quantum chemical calculations like Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. These methods can elucidate reaction mechanisms and the transformations a compound might undergo. For caryophyllene oxide, its structure, featuring an exocyclic epoxide functional group, is key to its reactivity. banglajol.info This epoxide ring enables covalent interactions with the amino and sulfhydryl groups of proteins and DNA bases. banglajol.info DFT has been used to calculate the geometrical optimization and energy gap of hit compounds like caryophyllene oxide to understand their electronic properties and chemical stability, which underpins their interaction potential with biological targets. researchgate.net These theoretical approaches provide a deeper understanding of the fundamental chemical properties that drive the biological activities observed in experimental and other computational studies.
Structure Activity Relationship Sar Studies of Caryophyllene Oxide and Its Derivatives
Elucidation of Key Structural Features for Specific Biological Activities
The pharmacological effects of caryophyllene (B1175711) oxide are dictated by several key structural features. The molecule's rigid bicyclic framework, composed of a cyclobutane (B1203170) ring fused to a nine-membered ring, provides a specific spatial arrangement of its functional groups.
The most significant functional groups influencing its bioactivity are the exocyclic methylene (B1212753) group and the epoxide ring. mdpi.com The epoxide, a three-membered ring containing an oxygen atom, is an electrophilic center capable of interacting with nucleophilic groups in biological macromolecules like proteins and DNA. banglajol.info This covalent binding potential is believed to be a cornerstone of its signal-modulating capabilities, particularly in cancer cells. mdpi.combanglajol.info For instance, the anticancer properties of caryophyllene oxide have been attributed to its ability to interact with key cellular targets. mdpi.comnih.gov In silico docking studies have suggested that caryophyllene oxide can bind to enzymes like HMG-CoA reductase and the anti-apoptotic protein Bcl-2, with the epoxide group playing a role in these interactions. mdpi.com
| Biological Activity | Key Structural Feature(s) | Research Finding |
| Anticancer | Epoxide ring, exocyclic methylene group | The epoxide functional group allows for covalent binding to proteins and DNA bases, modulating signaling pathways like PI3K/AKT/mTOR and MAPK. mdpi.combanglajol.infonih.gov |
| Anti-inflammatory | Bicyclic ring system, epoxide group | The rigid structure and the presence of the oxygenated function contribute to its anti-inflammatory effects. cymitquimica.comjapsonline.com |
| Antimicrobial/Antifungal | Lipophilicity, epoxide ring | The compound's ability to penetrate cell membranes and the reactivity of the epoxide contribute to its activity against various microbes and fungi. researchgate.netnih.gov |
| Analgesic | Overall molecular structure | While the exact mechanism is distinct from β-caryophyllene, the overall sesquiterpene scaffold is responsible for its analgesic properties. mdpi.comsemanticscholar.org |
Impact of Epoxide Moiety and Ring Conformations on Activity Profiles
The epoxide moiety is the single most defining structural feature that differentiates caryophyllene oxide from its precursor, β-caryophyllene, and this difference has profound implications for their respective biological activities. The introduction of the oxygen atom into the ring system alters the molecule's polarity, reactivity, and steric profile.
The electrophilic nature of the epoxide allows it to react with nucleophilic centers in biological systems. banglajol.info However, its reactivity is tempered by its placement within an inflexible tricyclic structure and steric hindrance from a neighboring ethyl group, which can limit its ability to alkylate macromolecules like DNA, potentially explaining its low genotoxicity despite the presence of a reactive epoxide. banglajol.infofrontiersin.org
The conformation of the nine-membered ring is highly flexible and plays a critical role in determining the relative positions of the reactive functional groups, thereby influencing biological activity. japsonline.com This conformational flexibility is a dominant factor in the chemistry of caryophyllane sesquiterpenoids. japsonline.com Compared to β-caryophyllene, the presence of the epoxide in caryophyllene oxide creates a more complex and rigid nine-membered ring structure. mdpi.com This increased structural complexity can hinder its penetration of biological layers and its ability to bind to certain receptors. mdpi.comsemanticscholar.org A prime example of this is the interaction with the cannabinoid type 2 (CB2) receptor. While β-caryophyllene is a known agonist of the CB2 receptor, caryophyllene oxide does not bind to it, a direct consequence of the structural changes brought about by the epoxide group. banglajol.infonih.govcaymanchem.com
This demonstrates that the epoxide moiety is not just a simple addition but a fundamental modification that reshapes the molecule's interaction with biological targets, leading to a distinct pharmacological profile.
Systematic Derivatization and Functionalization to Enhance or Modify Bioactivity
The chemical scaffold of caryophyllene oxide serves as a valuable starting point for synthetic modifications aimed at creating new compounds with improved or novel biological activities. The epoxide ring and the carbon backbone are primary targets for derivatization.
Biotransformation studies using various microorganisms have yielded a range of hydroxylated and other oxygenated derivatives. For example, the enzymatic transformation of caryophyllene oxide can produce compounds like 14-hydroxy methyl caryophyllene oxide. tandfonline.com This particular derivative was found to be a significantly more potent inhibitor of the butyrylcholinesterase enzyme than the parent caryophyllene oxide, highlighting how targeted functionalization can dramatically enhance a specific bioactivity. tandfonline.com Other microbial transformations have produced derivatives such as caryolane-5α,6β,13β-triol, which also displayed inhibitory activity against the same enzyme. tandfonline.com
Chemical catalysis can also be employed to create derivatives. Processes have been developed to transform β-caryophyllene into various products, including caryophyllene oxide, glycols, and alcohols, each with potentially different biological properties. neliti.com The goal of such derivatization is often to improve properties like water solubility, which is a limiting factor for many terpenoids, or to fine-tune the molecule's interaction with a specific biological target. researchgate.net These studies underscore the potential of caryophyllene oxide as a lead compound for the development of new therapeutic agents through systematic chemical and biological functionalization.
| Parent Compound | Derivative | Method of Derivatization | Change in Bioactivity |
| Caryophyllene Oxide | 14-hydroxy methyl caryophyllene oxide | Biotransformation (fungal) | Potent inhibitory activity against butyrylcholinesterase (IC50 = 10.9 µM) compared to the parent compound (IC50 = 208.4 µM). tandfonline.com |
| Caryophyllene Oxide | 8α-hydroxy methyl caryophyllan oxide | Biotransformation (fungal) | Showed inhibitory activity against butyrylcholinesterase. tandfonline.com |
| Caryophyllene Oxide | Caryolane-5α,6β,13β-triol | Biotransformation (fungal) | Showed inhibitory activity against butyrylcholinesterase. tandfonline.com |
Comparative SAR Analysis with Related Sesquiterpenoids (e.g., β-Caryophyllene, α-Humulene)
Comparing the structure-activity relationships of caryophyllene oxide with its close chemical relatives, β-caryophyllene and α-humulene, provides valuable insights into how subtle structural variations affect biological function.
Caryophyllene Oxide vs. β-Caryophyllene: The primary structural difference is the exocyclic C=C double bond in β-caryophyllene versus the epoxide ring in caryophyllene oxide. mdpi.comresearchgate.net This single change is responsible for their divergent biological activities. β-Caryophyllene's ability to act as a selective agonist at the CB2 receptor is a key feature of its pharmacology, contributing to its anti-inflammatory effects. wikipedia.org In contrast, caryophyllene oxide lacks this CB2 binding affinity. banglajol.infonih.gov The more flexible structure of β-caryophyllene, with its freer nine-membered ring, is thought to facilitate better binding to certain receptors compared to the more constrained ring system of the oxide. mdpi.comsemanticscholar.org However, the epoxide group grants caryophyllene oxide its own unique set of activities, including stronger anticancer properties in some contexts, which are attributed to the epoxide's ability to act as a signaling modulator through covalent interactions. nih.gov In studies on phytopathogenic fungi, both compounds showed significant growth inhibition against certain species, suggesting some overlap in their antifungal mechanisms, likely related to their shared sesquiterpene backbone and lipophilicity. nih.gov
Caryophyllene Oxide vs. α-Humulene: α-Humulene is a monocyclic isomer of β-caryophyllene, meaning it has an open-ring structure compared to the bicyclic caryophyllane skeleton. thieme-connect.com This fundamental difference in the carbon framework leads to distinct pharmacological profiles. While both are sesquiterpenes found in many essential oils, their anti-inflammatory and anticancer activities are mediated through different, though sometimes overlapping, pathways. For instance, both α-humulene and caryophyllene oxide have been shown to enhance the efficacy of certain chemotherapy drugs in colon cancer cells. thieme-connect.com However, the lack of the rigid bicyclic system in α-humulene means its conformational possibilities and interactions with cellular targets are significantly different from those of caryophyllene oxide. The bicyclic nature of caryophyllene oxide and β-caryophyllene is suggested to contribute to enhanced antiallergy activity compared to the open-ring α-humulene. thieme-connect.com
This comparative analysis reveals that while these three sesquiterpenoids share a common biosynthetic origin, their distinct structural features—the epoxide in caryophyllene oxide, the bicyclic olefin in β-caryophyllene, and the monocyclic structure of α-humulene—are critical determinants of their specific and sometimes unique biological activities.
Ecological and Environmental Research Involving Caryophyllene Oxide
Role of Caryophyllene (B1175711) Oxide in Plant-Environment Interactions
In the biosphere, caryophyllene oxide functions as a significant semiochemical, a signaling chemical used in communication. It is emitted by numerous plant species and plays a dual role in defending the plant against threats and mediating interactions with other organisms.
Caryophyllene oxide is a commonly identified constituent of the volatile organic compound (VOC) profile of many plants, though its emission levels can vary based on species, developmental stage, and environmental conditions. leafletpub.comoup.com It is often found alongside its precursor, β-caryophyllene. researchgate.net
For example, studies have identified caryophyllene oxide as a major component of the essential oil from the leaves of Masterwort (Peucedanum ostruthium), accounting for over 20% of the total composition. leafletpub.com It is the only oxygenated sesquiterpene released in significant amounts by Thymus camphoratus and has been detected in the leaf extracts of Cosmos sulphureus. rasayanjournal.co.in Other research has documented its emission from the leaves of downy birch (Betula pubescens), barley (Hordeum vulgare), and various Achillea (yarrow) species. oup.comnih.govcopernicus.org Its presence has also been noted in commercially and medicinally important plants such as cloves, basil, rosemary, and cannabis. sbblgroup.comforeverest.net
| Plant Species | Common Name | Finding | Reference |
|---|---|---|---|
| Peucedanum ostruthium | Masterwort | Major component (20.7%) of leaf essential oil. | leafletpub.com |
| Cleome amblyocarpa | Spider Flower | Identified as a major compound in essential oil with allelopathic activity. | mdpi.com |
| Achillea spp. | Yarrow | Detected as a component in various ecotypes. | nih.gov |
| Hordeum vulgare | Barley | Emission was significantly reduced under low red:far-red light conditions. | oup.com |
| Betula pubescens | Downy Birch | Identified as the only oxygenated sesquiterpene in one headspace study. | copernicus.org |
| Cosmos sulphureus | Sulfur Cosmos | Major constituent (7.65%) in leaf extracts. | rasayanjournal.co.in |
Caryophyllene oxide plays a significant role in both direct and indirect plant defense. Its antimicrobial and antifungal properties provide a direct defense against pathogens. researchgate.netnih.gov Research has shown that caryophyllene oxide is often more effective at inhibiting the growth of certain plant pathogenic fungi, such as Sclerotinia sclerotiorum and Fusarium oxysporum, than its precursor, β-caryophyllene. nih.gov
Furthermore, caryophyllene oxide acts as an allelochemical, a compound released by a plant that affects the growth and development of neighboring plants. It has been identified as an inhibitor of seed germination and development in various other plant species, suggesting a role in managing competition. leafletpub.commdpi.comresearchgate.net
The compound is also involved in plant-plant communication. Plants can perceive volatile signals from damaged neighbors and prime their own defenses. Caryophyllene oxide and its structural analogues have been shown to induce the expression of defense-related genes in tobacco. researchgate.net Specifically, caryophyllene oxide was found to induce the expression of NtOsmotin, a pathogenesis-related gene involved in resistance to infection, demonstrating that plants can sense this specific volatile and initiate a defensive response. researchgate.net
Advanced Research Applications and Future Directions for Caryophyllene Oxide Studies
Development of Novel Research Probes and Pharmacological Tools
The unique chemical structure of caryophyllene (B1175711) oxide serves as a valuable scaffold for the development of novel research probes and pharmacological tools. acs.org By functionalizing the caryophyllene oxide molecule, researchers can create probes to investigate biological pathways and protein-protein interactions. For instance, a recent study demonstrated that modifying the caryophyllene oxide scaffold can produce probes with unique pharmacological profiles, such as dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2). acs.org This highlights the potential to generate new tools for exploring the endocannabinoid system and inflammatory pathways. acs.org
Furthermore, the development of fully-functionalized natural product probes derived from the caryophyllene oxide scaffold allows for the exploration of proteome engagement. chemrxiv.org These probes can help identify novel protein targets and expand the understanding of the ligandable proteome, opening new avenues for drug discovery. chemrxiv.org The structural and functional diversity of these cannabimimetic probes can be leveraged to create more effective and specific drugs. acs.org
Integration into High-Throughput Screening Platforms for Bioactivity Discovery
High-throughput screening (HTS) is a critical component of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. crcm-marseille.frevotec.com Caryophyllene oxide and its derivatives are increasingly being included in these screening libraries to uncover new therapeutic applications. chemfaces.comchemfaces.com HTS platforms, often utilizing automated systems with miniaturized formats, can efficiently screen thousands of compounds against various biological targets or cellular phenotypes. crcm-marseille.frevotec.com
The inclusion of caryophyllene oxide in these libraries is driven by its known diverse bioactivities, including anti-inflammatory, analgesic, and anticancer properties. nih.govchemfaces.com Screening this natural product against a wide array of targets can accelerate the identification of novel leads for drug development. crcm-marseille.frresearchgate.net Companies specializing in HTS offer access to extensive and diverse compound collections, providing the necessary infrastructure to explore the full therapeutic potential of molecules like caryophyllene oxide. evotec.com
Investigational Strategies for Co-Administration and Synergistic Research Combinations
A growing area of research focuses on the synergistic effects of caryophyllene oxide when co-administered with other compounds, including conventional drugs. banglajol.infomdpi.com This strategy aims to enhance therapeutic efficacy and potentially reduce the required doses of cytotoxic drugs, thereby minimizing side effects. mdpi.com
Studies have shown that caryophyllene oxide can improve the anticancer potential of drugs like doxorubicin (B1662922) and paclitaxel (B517696) in various cancer cell lines. banglajol.info For example, in combination with doxorubicin, caryophyllene oxide has demonstrated a synergistic effect in human breast cancer cells by increasing the intracellular concentration of the drug. banglajol.info Similarly, it has been found to enhance chemosensitization in hepatocellular carcinoma by inhibiting efflux pumps that contribute to multidrug resistance. mdpi.com
Beyond cancer therapy, synergistic effects have been observed in other areas. For instance, a mixture of caryophyllene oxide and vetiver oil has shown enhanced mosquito repellent activity compared to the individual components. researchgate.netnih.gov Another study reported a synergistic analgesic effect when caryophyllene oxide was combined with paracetamol. nih.gov These findings underscore the potential of combination therapies involving caryophyllene oxide across different therapeutic and practical applications.
| Combination Agent | Observed Synergistic Effect | Research Area |
| Doxorubicin | Enhanced anti-proliferative activity in breast cancer cells. banglajol.info | Oncology |
| Paclitaxel | Improved anticancer effectiveness. | Oncology |
| Vetiver Oil | Increased mosquito repellent and irritant effects. researchgate.netnih.gov | Pest Control |
| Paracetamol | Synergistic antinociceptive (analgesic) effect. nih.gov | Pain Management |
| Lupenone | Trypanocidal activity against Trypanosoma cruzi. chemfaces.comchemfaces.com | Infectious Disease |
Exploration of New Biotechnological and Synthetic Biology Approaches for Production
While caryophyllene oxide can be isolated from natural plant sources, the yields are often low. wikipedia.org Therefore, researchers are exploring biotechnological and synthetic biology approaches for its sustainable and scalable production. Heterologous production in microbial hosts presents a promising alternative. nih.gov
One study successfully implemented the plant sesquiterpenoid pathway leading to β-caryophyllene in the bacterium Rhodobacter capsulatus, achieving significant production levels. nih.gov This engineered bacterium can serve as a platform for the subsequent conversion of β-caryophyllene to caryophyllene oxide. The biosynthesis of β-caryophyllene from common metabolic precursors like dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP) is well-understood, providing a solid foundation for these engineering efforts. wikipedia.org Developing efficient microbial cell factories for caryophyllene oxide production could ensure a reliable and cost-effective supply for further research and potential commercial applications.
Methodological Advancements in Analytical and Computational Studies for Caryophyllene Oxide
Advancements in analytical and computational techniques are crucial for deepening the understanding of caryophyllene oxide's properties and mechanisms of action.
Analytical Methods: Gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) are standard techniques for the identification and quantification of caryophyllene oxide in various samples, such as essential oils. mdpi.comlmaleidykla.lt For determining volatile compounds, static headspace gas chromatography (SHS-GC) and solid-phase microextraction (SPME) coupled with GC-MS offer sensitive and efficient analysis. lmaleidykla.lt High-performance liquid chromatography (HPLC) methods are also being developed for the analysis of sesquiterpenes like caryophyllene oxide, providing an alternative to GC-based approaches. rsdjournal.org
Computational Studies: In silico approaches, such as molecular docking, are increasingly used to predict the interactions of caryophyllene oxide with biological targets and to elucidate its mechanism of action. mdpi.comresearchgate.netnih.gov These computational studies can predict physicochemical properties, pharmacokinetics, and potential toxicity, guiding further experimental research. mdpi.com For example, molecular docking studies have been used to investigate the binding affinity of caryophyllene oxide to cancer-related proteins like HMG-CoA reductase and Bcl-2, providing insights into its potential anticancer activity. mdpi.comnih.gov These computational tools help to prioritize research efforts and accelerate the drug development process. banglajol.info
| Analytical/Computational Technique | Application in Caryophyllene Oxide Research |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification in plant extracts and essential oils. mdpi.com |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of sesquiterpenes. rsdjournal.org |
| Molecular Docking | Predicting binding affinity to protein targets and elucidating mechanisms of action. mdpi.comresearchgate.netnih.gov |
| In Silico ADMET Prediction | Evaluating absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.comresearchgate.net |
Q & A
Q. What are the established protocols for synthesizing caryophyllene oxide, and how do reaction conditions influence stereochemical outcomes?
Caryophyllene oxide synthesis typically involves oxidation of β-caryophyllene using peracids (e.g., mCPBA) or enzymatic methods. Reaction temperature, solvent polarity, and catalyst choice critically affect stereoselectivity, as the molecule contains multiple chiral centers (e.g., [1R,4R,6R,10S] configuration). Researchers should optimize conditions using HPLC or GC-MS to monitor epoxide formation and characterize products via -NMR and X-ray crystallography to confirm stereochemistry .
Q. How can researchers verify the purity and structural identity of caryophyllene oxide in natural product extracts?
Combine chromatographic (HPLC, GC) and spectroscopic methods:
- GC-MS : Compare retention indices and fragmentation patterns with NIST reference spectra (e.g., m/z 220.35 molecular ion) .
- NMR : Analyze -NMR signals for characteristic oxirane carbons (δ 55–65 ppm) and methylene groups (δ 1.2–1.6 ppm) .
- Purity assays : Use TLC with iodine vapor staining or HPLC-UV at 210–220 nm to detect impurities .
Q. What biological activities are attributed to caryophyllene oxide, and what mechanistic hypotheses exist for its pharmacological effects?
Caryophyllene oxide exhibits anti-inflammatory, antimicrobial, and neuroprotective properties. Proposed mechanisms include:
- TRP channel modulation : Interaction with TRPA1/TRPV1 receptors to regulate calcium influx .
- ROS scavenging : Epoxide group-mediated reduction of oxidative stress in cellular models .
- Synergy studies : Combine with β-caryophyllene to assess enhanced bioavailability in vivo .
Q. Which analytical techniques are optimal for quantifying caryophyllene oxide in complex matrices (e.g., plant essential oils or biological fluids)?
- Headspace-SPME/GC-MS : Ideal for volatile compounds in essential oils .
- LC-MS/MS : Use MRM transitions (e.g., m/z 220 → 161) for quantification in plasma or tissue homogenates, with deuterated internal standards .
- Validation : Follow ICH guidelines for linearity (R > 0.99), LOD/LOQ, and recovery rates (85–115%) .
Q. How does caryophyllene oxide’s stability vary under different storage conditions, and what degradation products form?
Stability studies show:
- Thermal degradation : Above 40°C, epoxide ring opening generates diols (e.g., caryophyllene diol) .
- Photolysis : UV exposure (254 nm) induces isomerization; store in amber vials under inert gas .
- pH sensitivity : Degrades rapidly in acidic conditions (pH < 4); use buffered solutions for in vitro assays .
Advanced Research Questions
Q. How can researchers address contradictory data on caryophyllene oxide’s stereochemical effects in pharmacological studies?
Contradictions often arise from inconsistent stereochemical characterization. Solutions:
- Chiral chromatography : Use Chiralpak® columns to isolate enantiomers and test bioactivity separately .
- Molecular docking : Compare binding affinities of (R)- and (S)-configurations to target proteins (e.g., COX-2) .
- Meta-analysis : Apply PRISMA guidelines to evaluate bias in published studies, focusing on sample purity and analytical methods .
Q. What experimental designs are recommended for studying caryophyllene oxide’s interactions with lipid bilayers or protein targets?
- MD simulations : Model membrane permeability using GROMACS with CHARMM36 force fields .
- SPR/BLI : Measure real-time binding kinetics to immobilized receptors (e.g., CB2) .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-protein interactions .
Q. How can derivatization strategies enhance caryophyllene oxide’s solubility or target specificity for drug development?
- PEGylation : Attach polyethylene glycol to the epoxide group to improve aqueous solubility .
- Prodrug synthesis : Convert to ester or carbonate derivatives for controlled release in vivo .
- Click chemistry : Introduce triazole moieties via azide-alkyne cycloaddition to enhance binding to cellular targets .
Q. What are the key challenges in reproducing in vitro bioactivity data for caryophyllene oxide across laboratories?
Reproducibility issues stem from:
Q. How can computational models predict caryophyllene oxide’s metabolic fate or toxicity profiles?
- ADMET prediction : Use SwissADME or ADMETlab to estimate bioavailability, CYP450 interactions, and hERG inhibition .
- QSAR modeling : Train models on existing toxicity data (e.g., LD) to predict novel derivatives .
- In silico metabolism : Simulate phase I/II metabolism via Cytochrome P450 enzymes using Schrödinger’s BioLuminate .
Methodological Recommendations
- Data validation : Cross-reference spectral data with NIST WebBook entries and report purity metrics (e.g., ≥95% by HPLC) .
- Ethical reporting : Disclose conflicts of interest and adhere to journal guidelines for supplementary data (e.g., Beilstein JOC) .
- Collaboration : Share raw datasets via repositories like Zenodo to enable meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
